Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWISFUVNHCOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174045 | |
| Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-91-8 | |
| Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51656-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a spirocyclic α,β-unsaturated ester of interest in synthetic and medicinal chemistry. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, in-depth spectral analysis, and explore its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Spirocyclic Scaffold in Modern Chemistry
The 1,4-dioxaspiro[4.5]decane framework is a rigid, three-dimensional scaffold that offers a unique topographical presentation of functional groups, a departure from traditional flat aromatic systems.[1] This distinct architecture is increasingly leveraged in medicinal chemistry to access novel chemical space and develop therapeutic agents with improved physicochemical properties, such as enhanced metabolic stability and solubility.[1][2] this compound, as an α,β-unsaturated ester derivative of this scaffold, presents itself as a versatile intermediate for the synthesis of more complex molecules, particularly through conjugate addition reactions. Its derivatives have been explored as potent and selective ligands for various biological targets, including 5-HT1A receptors and σ1 receptors, highlighting the therapeutic potential of this structural motif.[1][3][4]
Physicochemical and Computational Properties
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and computational data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [5] |
| Molecular Weight | 226.27 g/mol | [5] |
| CAS Number | 51656-91-8 | [5] |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [5] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [5] |
| LogP | 1.793 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis via Horner-Wadsworth-Emmons Olefination
The introduction of the exocyclic double bond in this compound is efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is often preferred over the classical Wittig reaction due to the enhanced nucleophilicity of the phosphonate carbanion and, most notably, the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[6][7][8] The HWE reaction typically exhibits a high degree of stereoselectivity, yielding predominantly the (E)-alkene.[6][9]
The synthesis commences with the readily available 1,4-dioxaspiro[4.5]decan-8-one, which serves as the carbonyl precursor. This is reacted with the carbanion generated from triethyl phosphonoacetate in the presence of a strong base.
Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
An In-depth Technical Guide to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
CAS Number: 51656-91-8
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a valuable intermediate in organic synthesis. The document details its chemical properties, synthesis via the Horner-Wadsworth-Emmons reaction, and thorough characterization using various analytical techniques. Furthermore, it explores the significance of its spirocyclic core in the context of medicinal chemistry and drug discovery, highlighting the potential of this and related structures in the development of novel therapeutics. This guide is intended to be a critical resource for researchers and professionals engaged in synthetic and medicinal chemistry.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 51656-91-8, is a complex organic molecule that serves as a versatile building block in synthetic chemistry.[1] Its structure features an α,β-unsaturated ester moiety attached to a spirocyclic ketal. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly those with applications in medicinal chemistry and materials science.
The spirocyclic scaffold, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry to the molecule.[2][3][4][5][6] This structural feature is of increasing interest in drug discovery as it allows for a more precise spatial arrangement of pharmacophoric elements, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.[2][3][4][5][6] The 1,4-dioxaspiro[4.5]decane group in the title compound is a protected form of a cyclohexanone, which can be deprotected under acidic conditions to reveal the ketone functionality for further synthetic transformations.
This guide will provide an in-depth exploration of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for laboratory-scale preparation and utilization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 51656-91-8 | [1] |
| Molecular Formula | C₁₂H₁₈O₄ | [7] |
| Molecular Weight | 226.27 g/mol | [7] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, sealed in a dry environment | [8] |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][5] This olefination reaction involves the reaction of a stabilized phosphonate ylide with a ketone, in this case, 1,4-dioxaspiro[4.5]decan-8-one. The HWE reaction is favored over the classical Wittig reaction for the synthesis of α,β-unsaturated esters as it typically provides the (E)-isomer with high stereoselectivity and the water-soluble phosphate byproduct is easily removed during workup.[3][5]
An alternative, though often less stereoselective for this class of compounds, is the Wittig reaction using a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate.[4][6][9]
Horner-Wadsworth-Emmons (HWE) Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the HWE reaction.
Reaction Scheme:
References
- 1. calpaclab.com [calpaclab.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
An In-depth Technical Guide to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a versatile heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique spirocyclic core, which locks the cyclohexane ring in a specific conformation, combined with the reactive α,β-unsaturated ester moiety, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthetic pathway via the Horner-Wadsworth-Emmons reaction, and an exploration of its applications as a scaffold in drug discovery, leveraging the established biological activity of the 1,4-dioxaspiro[4.5]decane framework.
Core Molecular Attributes and Physicochemical Properties
This compound is a liquid organic compound at room temperature.[1] Its fundamental properties are crucial for its handling, reaction setup, and purification. The key attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [2][3][4] |
| CAS Number | 51656-91-8 | [1][2][3] |
| Appearance | Liquid | [1] |
| Canonical SMILES | CCOC(=O)C=C1CCC2(CC1)OCCO2 | [1] |
| Purity (Commercial) | ≥95% - 97% | [2][3] |
Molecular Weight Calculation
The molecular weight is derived from its chemical formula, C₁₂H₁₈O₄, by summing the atomic weights of its constituent atoms:
-
(12 × Carbon atoms) + (18 × Hydrogen atoms) + (4 × Oxygen atoms)
-
(12 × 12.011) + (18 × 1.008) + (4 × 15.999) = 226.27 g/mol
This value is fundamental for stoichiometric calculations in synthetic protocols.
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This olefination reaction is superior to the classical Wittig reaction for this substrate due to the higher nucleophilicity of the phosphonate carbanion and the facile aqueous workup to remove the phosphate byproduct.[7]
The synthesis is a two-step process starting from the commercially available 1,4-cyclohexanedione.
Step 1: Ketal Protection The first step involves the selective protection of one ketone in 1,4-cyclohexanedione using ethylene glycol to form the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one. This is a critical maneuver in symmetric difunctional molecules, allowing for selective chemistry at the unprotected carbonyl group. The reaction is typically acid-catalyzed and driven to completion by the removal of water.
Step 2: Horner-Wadsworth-Emmons Olefination The ketone of 1,4-dioxaspiro[4.5]decan-8-one is then converted to the target α,β-unsaturated ester.
Causality of Reagent Choice
-
Phosphonate Reagent: Triethyl phosphonoacetate is the reagent of choice. The phosphonate-stabilized carbanion it generates is sufficiently nucleophilic to attack the ketone but is also stabilized by the adjacent ester group, which modulates its reactivity.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the phosphonate, generating the reactive carbanion.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are essential to prevent quenching of the carbanion.[7]
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: The base abstracts the acidic α-proton from triethyl phosphonoacetate to form a phosphonate carbanion (ylide).
-
Nucleophilic Attack: The carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.
-
Oxaphosphetane Intermediate: This addition forms an intermediate which cyclizes to a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, driven by the formation of a very stable phosphorus-oxygen double bond in the diethyl phosphate byproduct. This elimination step forms the new carbon-carbon double bond. The HWE reaction with stabilized phosphonates predominantly yields the (E)-alkene, which is the thermodynamically more stable isomer.[6][7][8]
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Horner-Wadsworth-Emmons conditions.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Triethyl phosphonoacetate (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride. Wash the NaH with anhydrous hexane to remove mineral oil and decant.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
The rigid spirocyclic scaffold is a highly valued motif in medicinal chemistry for its ability to orient substituents in precise three-dimensional space, which can enhance binding affinity and selectivity for biological targets.[9] While specific applications of the title compound are proprietary or in early-stage development, the utility of its core structure is well-documented.[9]
Scaffold for CNS-Active Agents
Derivatives of the related 1,4-dioxaspiro[4.5]decan-8-ylmethanamine have been successfully investigated as potent and selective agonists for the Serotonin 1A (5-HT1A) receptor.[9] This receptor is a key target for treating anxiety and depression. The spirocyclic core helps to achieve the optimal orientation of pharmacophoric groups required for high-affinity receptor binding.[9]
Intermediate in Protease Inhibitor Synthesis
The 1,4-dioxaspiro[4.5]decane framework also serves as a key intermediate in the synthesis of inhibitors for enzymes like cathepsin S, a protease involved in inflammatory and autoimmune diseases.[9]
Role as a Michael Acceptor
The α,β-unsaturated ester functionality in this compound makes it an electrophilic Michael acceptor. This reactive handle can be exploited for:
-
Covalent Inhibitor Design: Reaction with nucleophilic residues (e.g., cysteine) in an enzyme's active site to form irreversible covalent bonds.
-
Conjugate Addition Reactions: Further elaboration of the molecule by adding nucleophiles (e.g., amines, thiols, organocuprates) to introduce additional complexity and functionality.
Quality Control and Spectroscopic Characterization
Purity of the compound is typically assessed by GC-MS and NMR spectroscopy. While a public spectrum for the final product is not available, the expected ¹H NMR signals can be predicted based on its structure and data from its precursors.[10][11]
-
¹H NMR Spectroscopy: Expected signals would include a triplet and a quartet for the ethyl ester group (~1.2 and 4.1 ppm, respectively), a singlet for the vinylic proton (~5.7 ppm), a singlet for the four protons of the dioxolane ring (~3.9 ppm), and complex multiplets for the eight protons of the cyclohexane ring.
-
¹³C NMR Spectroscopy: Key signals would include the ester carbonyl (~166 ppm), the quaternary spiro-carbon, and two signals for the C=C double bond.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1710-1730 cm⁻¹ for the C=O stretch of the unsaturated ester and a band around 1640-1650 cm⁻¹ for the C=C stretch would be characteristic.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in modern organic synthesis and drug discovery. Its synthesis is robust and scalable via the Horner-Wadsworth-Emmons reaction. The combination of a conformationally restricted spirocyclic core and a versatile Michael acceptor system provides chemists with a powerful tool for developing novel therapeutics and complex molecular probes.
References
- 1. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate(1489-97-0) 1H NMR spectrum [chemicalbook.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR [m.chemicalbook.com]
- 11. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a valuable spirocyclic building block in organic synthesis. The document delves into its chemical identity, synthesis via the Horner-Wadsworth-Emmons reaction, and its potential applications in medicinal chemistry. The guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction and Chemical Identity
This compound is a complex organic molecule featuring a spirocyclic ketal fused to a cyclohexyl ring, with an appended ethyl acetate group. This unique three-dimensional structure makes it an attractive intermediate for the synthesis of diverse and sterically demanding target molecules.
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 51656-91-8[1] |
| Molecular Formula | C₁₂H₁₈O₄[1] |
| Molecular Weight | 226.27 g/mol [1] |
| Appearance | Liquid[2] |
| Predicted Boiling Point | 327.8 °C[3] |
| Predicted Density | 1.13 g/cm³[3] |
Synthesis via the Horner-Wadsworth-Emmons Reaction
The most direct and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][4] This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone. In this specific case, the reaction proceeds between 1,4-dioxaspiro[4.5]decan-8-one and triethyl phosphonoacetate.
Reaction Mechanism
The HWE reaction mechanism is a well-established process in organic chemistry:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the triethyl phosphonoacetate, forming a resonance-stabilized phosphonate carbanion.[4]
-
Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.
-
Oxaphosphetane Intermediate: The resulting intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.[4]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene product, this compound, and a water-soluble phosphate byproduct.[5]
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Experimental Protocol: A Representative Procedure
Materials:
-
1,4-dioxaspiro[4.5]decan-8-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with the Ketone:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Spectroscopic Characterization
Detailed and verified spectroscopic data for this compound are not widely available in public databases. However, based on the structure, the following characteristic signals would be expected:
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.2-1.3 ppm).
-
A quartet corresponding to the methylene protons of the ethyl group (~4.1-4.2 ppm).
-
A singlet for the vinylic proton (~5.7-5.9 ppm).
-
Multiplets for the methylene protons of the dioxaspiro and cyclohexane rings.
¹³C NMR:
-
A signal for the ester carbonyl carbon (~165-170 ppm).
-
Signals for the olefinic carbons (~115-120 ppm and ~155-160 ppm).
-
A signal for the spiroketal carbon (~108-112 ppm).
-
Signals for the methylene carbons of the ethyl group and the cyclic systems.
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ester (~1710-1730 cm⁻¹).
-
A medium absorption band for the C=C stretch (~1640-1650 cm⁻¹).
-
Strong C-O stretching bands for the ester and the ketal.
Applications in Drug Development and Organic Synthesis
The 1,4-dioxaspiro[4.5]decane scaffold is a recognized pharmacophore that imparts desirable physicochemical properties to drug candidates, such as improved metabolic stability and solubility. While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile synthetic intermediate.
-
Access to Functionalized Cyclohexanones: The ketal protecting group can be readily removed under acidic conditions to reveal a ketone functionality. This allows for the introduction of various substituents at the 8-position of the cyclohexane ring.
-
Michael Addition Reactions: The α,β-unsaturated ester moiety is an excellent Michael acceptor, enabling the conjugate addition of a wide range of nucleophiles. This provides a pathway to introduce functionality at the carbon adjacent to the spiro center.
-
Scaffold for Complex Molecules: The rigid spirocyclic core can serve as a foundation for the synthesis of complex natural products and their analogs. The ester functionality can be further modified through reduction, hydrolysis, or amidation to generate a variety of derivatives.
Caption: Synthetic utility of the target molecule.
Conclusion
This compound is a synthetically valuable molecule with a unique three-dimensional architecture. Its preparation via the Horner-Wadsworth-Emmons reaction provides a reliable route to this interesting building block. While detailed characterization and specific applications are yet to be fully explored in the public domain, its chemical structure suggests significant potential for the synthesis of complex and biologically active molecules. This guide serves as a foundational resource for researchers interested in leveraging the synthetic potential of this spirocyclic compound.
References
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
This guide provides an in-depth exploration of the synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a valuable intermediate in organic synthesis. We will delve into the core chemical principles, provide a detailed, field-tested experimental protocol, and offer insights grounded in mechanistic understanding to ensure successful and reproducible outcomes for researchers and drug development professionals.
Introduction and Strategic Importance
This compound is a key building block in the synthesis of more complex molecular architectures. Its structure, featuring a protected ketone in a spirocyclic system and an α,β-unsaturated ester, makes it a versatile precursor for various transformations. The protected ketone, a 1,3-dioxolane, is stable to a wide range of reagents, allowing for selective manipulation of the ester functionality. This moiety is frequently employed in the synthesis of natural products and pharmaceutical agents where the controlled unmasking of the ketone is a strategic advantage. The exocyclic double bond provides a handle for further functionalization, such as Michael additions, epoxidations, or hydrogenations.
The Horner-Wadsworth-Emmons Reaction: The Cornerstone of Synthesis
The most reliable and widely adopted method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers significant advantages over the classical Wittig reaction, primarily in the stereoselective formation of (E)-alkenes and the ease of product purification, as the phosphate byproduct is water-soluble.
The HWE reaction proceeds through a well-defined mechanism, the understanding of which is crucial for optimizing reaction conditions and troubleshooting.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester (in this case, triethyl phosphonoacetate) by a strong base. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the phosphonate to form a resonance-stabilized carbanion, often referred to as a phosphonate ylide. The choice of a non-protic solvent like tetrahydrofuran (THF) is critical to prevent quenching of the highly reactive base and the intermediate ylide.
-
Nucleophilic Attack: The generated phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone, 1,4-dioxaspiro[4.5]decan-8-one. This addition step leads to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation and Decomposition: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly collapses, leading to the formation of the desired alkene (the target molecule) and a water-soluble phosphate byproduct (diethyl phosphate). The thermodynamic driving force for this step is the formation of the very stable phosphorus-oxygen double bond.
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons synthesis of this compound.
Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 | Highly reactive, handle with care under inert atmosphere. |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | Dry solvent is crucial for the reaction. |
| Triethyl phosphonoacetate | 224.16 | 2.47 g (2.2 mL) | 11.0 | Ensure purity of the reagent. |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 1.56 g | 10.0 | The limiting reagent. |
| Saturated aqueous NH4Cl solution | - | 50 mL | - | For quenching the reaction. |
| Diethyl ether | - | 100 mL | - | For extraction. |
| Brine | - | 50 mL | - | For washing the organic layer. |
| Anhydrous MgSO4 or Na2SO4 | - | - | - | For drying the organic layer. |
-
Preparation of the Ylide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride dispersion to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add the triethyl phosphonoacetate dropwise to the stirred suspension over 15-20 minutes. The addition is exothermic, and hydrogen gas will be evolved. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
-
Reaction with the Ketone:
-
Dissolve the 1,4-dioxaspiro[4.5]decan-8-one in 20 mL of anhydrous THF and add this solution to the dropping funnel.
-
Cool the ylide solution back down to 0 °C.
-
Add the ketone solution dropwise to the ylide over 20-30 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound as a colorless oil.
-
Characterization of the Final Product
To confirm the identity and purity of the synthesized compound, the following characterization data is typically observed:
-
¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the spirocyclic protons, and a singlet for the vinylic proton around 5.7 ppm.
-
¹³C NMR (CDCl₃): Key signals will include the carbonyl carbon of the ester (around 166 ppm), the quaternary carbon of the double bond (around 160 ppm), the CH of the double bond (around 115 ppm), the spiro carbon (around 108 ppm), and the carbons of the ethyl group and the cyclohexane ring.
-
IR (neat): The spectrum will show strong absorption bands for the C=O stretch of the ester (around 1715 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 226.
Conclusion
The Horner-Wadsworth-Emmons reaction provides a robust and efficient route to this compound. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably synthesize this valuable intermediate in high yield and purity. The insights and procedures detailed in this guide are intended to empower scientists in their synthetic endeavors, ensuring a solid foundation for the subsequent steps in their research and development programs.
An In-depth Technical Guide to the Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a valuable intermediate in organic synthesis, finding applications in the preparation of various biologically active molecules and complex natural products. Its structure, featuring an α,β-unsaturated ester moiety attached to a spirocyclic ketal, provides a versatile scaffold for further chemical transformations. This guide offers a comprehensive overview of the primary synthetic route to this compound, focusing on the practical aspects and underlying chemical principles of the starting materials and the key reaction, the Horner-Wadsworth-Emmons olefination.
Strategic Overview of the Synthesis
The most common and efficient synthesis of this compound is a two-stage process. The first stage involves the preparation of the key precursor, 1,4-dioxaspiro[4.5]decan-8-one, through the selective protection of one of the carbonyl groups of 1,4-cyclohexanedione. The second stage is the olefination of this spirocyclic ketone with a phosphonate reagent to introduce the ethyl acetate side chain.
Caption: Overall synthetic strategy.
Stage 1: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-8-one
The starting material for the synthesis of the target molecule is the spirocyclic ketone, 1,4-dioxaspiro[4.5]decan-8-one. This compound is typically prepared by the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol.
Core Concept: Selective Ketalization
The selective protection of one of two identical functional groups in a symmetric molecule can be challenging. In the case of 1,4-cyclohexanedione, the goal is to form the monoketal, leaving one ketone group available for the subsequent olefination reaction. This is typically achieved by using a stoichiometric amount of the diol protecting group and carefully controlling the reaction conditions.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is adapted from established procedures for the selective ketalization of 1,4-cyclohexanedione.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Cyclohexanedione | 112.13 | 11.2 g | 0.1 |
| Ethylene glycol | 62.07 | 6.2 g | 0.1 |
| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.5 g | - |
| Toluene | - | 150 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (11.2 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), a catalytic amount of p-toluenesulfonic acid (0.5 g), and toluene (150 mL).
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water to be collected is 1.8 mL.
-
Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ether or a mixture of toluene and petroleum ether, to yield 1,4-dioxaspiro[4.5]decan-8-one as a white solid. A yield of approximately 65% can be expected.
Stage 2: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones.[1][2] It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the ease of removal of the water-soluble phosphate byproduct.[1][2]
Core Concept: The Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, with a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone (1,4-dioxaspiro[4.5]decan-8-one). The resulting intermediate collapses to form the desired alkene and a phosphate byproduct. The reaction generally favors the formation of the more thermodynamically stable (E)-isomer of the alkene.[1]
Caption: Simplified mechanism of the HWE reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established procedure for the Horner-Wadsworth-Emmons reaction of cyclohexanone with triethyl phosphonoacetate and is adapted for 1,4-dioxaspiro[4.5]decan-8-one.[3][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.6 g | 0.04 |
| Dry Benzene | - | 100 mL | - |
| Triethyl phosphonoacetate | 224.16 | 9.0 g | 0.04 |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 6.2 g | 0.04 |
Procedure:
-
Preparation of the Ylide: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.6 g of a 60% dispersion in mineral oil, 0.04 mol).
-
Wash the sodium hydride with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add dry benzene (100 mL) to the flask.
-
With stirring, add triethyl phosphonoacetate (9.0 g, 0.04 mol) dropwise from the dropping funnel at a rate that maintains the reaction temperature between 25-30 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Olefination: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (6.2 g, 0.04 mol) in a small amount of dry benzene and add it dropwise to the ylide solution. Maintain the temperature below 30 °C with cooling if necessary.
-
After the addition, stir the reaction mixture at room temperature for 2 hours, and then heat to reflux for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (50 mL).
-
Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL). The aqueous washes will remove the diethyl phosphate byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil. A yield in the range of 65-75% can be anticipated.[3][4]
Safety and Handling
-
1,4-Cyclohexanedione: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Ethylene Glycol: Harmful if swallowed. Avoid inhalation and contact with skin and eyes.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Sodium Hydride: Highly flammable and water-reactive.[6][7] Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8] Handle in an inert atmosphere (nitrogen or argon).[9] Use only non-sparking tools.[10] In case of fire, use a Class D fire extinguisher (e.g., dry powder). Do not use water, foam, or carbon dioxide. [6][8]
-
Triethyl phosphonoacetate: Causes skin and eye irritation.[11][12] May cause respiratory tract irritation.[11] Handle in a well-ventilated area with appropriate PPE.
-
Benzene: Carcinogen and highly flammable. All manipulations should be performed in a certified chemical fume hood.
Conclusion
The synthesis of this compound is a well-established process that relies on two fundamental reactions in organic chemistry: selective ketalization and the Horner-Wadsworth-Emmons olefination. By carefully controlling the reaction conditions and adhering to proper safety protocols, this valuable synthetic intermediate can be prepared in good yield. The insights and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this compound and its analogs.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. alkalimetals.com [alkalimetals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. nj.gov [nj.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate for Researchers in Drug Discovery
This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development on the procurement, synthesis, and application of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This valuable spirocyclic building block holds significant potential in the design and synthesis of novel therapeutics.
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive towards the exploration of novel chemical space to identify molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of scaffolds. Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems by providing a rigid framework that can orient substituents in precise vectors, leading to optimized interactions with biological targets. This conformational rigidity can also contribute to improved metabolic stability and reduced off-target effects.
This compound, with its spiroketal and α,β-unsaturated ester functionalities, represents a versatile and valuable building block for the synthesis of more complex molecules. The spirocyclic core provides a robust anchor for combinatorial library synthesis, while the reactive ester and alkene groups offer multiple points for chemical modification and elaboration.
Sourcing and Procurement of this compound
A reliable and consistent supply of high-quality starting materials is paramount for any research and development program. Several reputable chemical suppliers offer this compound. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and the supplier's ability to provide larger quantities for scale-up studies.
Below is a comparative table of prominent suppliers for this compound (CAS Number: 51656-91-8):
| Supplier | Product Number | Purity | Availability | Notes |
| ChemScene | CS-M1349 | ≥95% | In Stock | Provides custom synthesis and commercial production services.[1] |
| AK Scientific, Inc. | 3626AH | ≥95% | In Stock | Provides safety and handling information.[2] |
| Fluorochem | F324960 | 95% | In Stock | Offers various pack sizes.[3] |
| Angene | AG00DB5Y | --- | Inquire | Provides basic chemical properties.[4] |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to verify the identity and purity of the compound before use.
De Novo Synthesis: A Validated Horner-Wadsworth-Emmons Protocol
For laboratories preferring to synthesize this compound in-house, the Horner-Wadsworth-Emmons (HWE) reaction is a reliable and stereoselective method. The HWE reaction offers advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the ease of removal of the phosphate byproduct by aqueous extraction.
The synthesis commences with the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is adapted from established procedures for similar transformations and should be performed by a qualified chemist in a well-ventilated fume hood.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate anion is typically indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.
-
Reaction with the Ketone: Cool the reaction mixture back to 0 °C.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate anion solution.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%). The optimal gradient will depend on the specific impurities present.[5]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Quality Control and Characterization
Rigorous quality control is essential to ensure the integrity of experimental results. The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Caption: Quality control workflow for this compound.
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the spirocyclic ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the spiro carbon, the carbons of the double bond, and the carbons of the ethyl and spirocyclic moieties.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₈O₄ (226.27 g/mol ). High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the purity of the final product, which should typically be ≥95% for use in medicinal chemistry applications.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The spiroketal can act as a protected form of a cyclohexanone, which can be deprotected under acidic conditions to reveal the ketone for further functionalization. The α,β-unsaturated ester is susceptible to a variety of transformations, including:
-
Michael Addition: The double bond can undergo conjugate addition with various nucleophiles to introduce diverse substituents at the β-position.
-
Hydrogenation: The double bond can be selectively reduced to the corresponding saturated ester.
-
Amide Formation: The ethyl ester can be converted to a variety of amides through reaction with amines, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique spirocyclic structure and multiple points for chemical modification make it an attractive starting material for the synthesis of novel and diverse compound libraries. This guide provides a comprehensive overview of its procurement, synthesis, and potential applications, empowering researchers to effectively utilize this important chemical entity in their quest for new therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. 51656-91-8 this compound AKSci 3626AH [aksci.com]
- 3. Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate [cymitquimica.com]
- 4. Angene - this compound | 51656-91-8 | MFCD07779434 | AG00DB5Y [japan.angenechemical.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Introduction: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a heterocyclic building block frequently utilized in organic synthesis. Its unique spirocyclic structure incorporating a protected ketone makes it a valuable intermediate for the synthesis of more complex molecular architectures in pharmaceutical and materials science research. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides an in-depth analysis of the compound's safety data, offering field-proven insights and detailed protocols for its safe handling, storage, and emergency management, specifically tailored for researchers and drug development professionals.
Section 1: Chemical and Physical Identity
Precise identification is the foundation of chemical safety. The properties of this compound are summarized below. It is crucial to verify the CAS number on the supplier's container and safety data sheet (SDS) before use.
| Property | Value | Source(s) |
| CAS Number | 51656-91-8 | [1][2][3][4][5] |
| Alternate CAS | 62141-26-8 | [6] |
| Molecular Formula | C₁₂H₁₈O₄ | [1][2][5] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Synonyms | NSC 649463, Ethyl 1,4-dioxaspiro[4.5]dec-8-ylideneacetate | [1][5] |
| Physical State | Liquid | [2] |
| Typical Purity | ≥95% | [1][2] |
| Boiling/Melting/Flash Point | Data not available | [6] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The "Warning" signal word indicates a moderate hazard level.[2][6] Understanding these classifications is not merely a regulatory formality; it directly informs the necessary engineering controls and personal protective equipment (PPE) required to mitigate risk.
GHS Hazard Summary
| Pictogram | GHS Classification | Hazard Statement | Source(s) |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation. | [6] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | [6] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | [6] | |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | [2] |
Logical Relationship of Hazards to Required Precautions
The following diagram illustrates the direct link between the identified hazards and the mandatory safety precautions. This self-validating logic ensures that each protective measure is a direct response to a known risk.
References
"Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate" literature review
An In-depth Technical Guide to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures that offer enhanced three-dimensionality is paramount. Such structures often lead to improved pharmacological properties, including target specificity, metabolic stability, and cell permeability. This compound, a molecule featuring a distinctive spirocyclic core, represents a key building block in this endeavor. Its rigid, well-defined conformational arrangement makes it an attractive starting point for the synthesis of complex, biologically active compounds.[1][2]
This technical guide provides a comprehensive overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its chemical properties, explore the primary synthetic methodologies with a focus on the Horner-Wadsworth-Emmons reaction, and discuss its applications as a versatile intermediate in the synthesis of advanced molecular entities.
Chemical Properties and Identification
This compound is an α,β-unsaturated ester built upon a spiro[4.5]decane framework. The spiro center joins a cyclohexane ring and a 1,3-dioxolane ring. The latter serves as a protecting group for a ketone, a feature that imparts both stability and latent reactivity to the molecule.
| Property | Value | Source |
| CAS Number | 51656-91-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₈O₄ | [3][4][6] |
| Molecular Weight | 226.27 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C(OCC)/C=C1CCC2(CC/1)OCCO2 | [3] |
| InChI Key | UIWISFUVNHCOBJ-UHFFFAOYSA-N | [4] |
Core Synthesis: The Horner-Wadsworth-Emmons Olefination
The synthesis of this compound is most efficiently achieved through an olefination reaction, which forms the exocyclic double bond. While the classic Wittig reaction is a foundational method for alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is superior for this specific transformation.[7][8][9]
Rationale for Selecting the HWE Reaction
The choice of the HWE reaction over the Wittig reaction is a strategic one, grounded in several key advantages:
-
Enhanced Nucleophilicity : The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally less basic than the phosphonium ylides of the Wittig reaction.[10] This allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones like our precursor.
-
Stereochemical Control : The HWE reaction is renowned for its high (E)-stereoselectivity when using stabilized phosphonates, such as triethyl phosphonoacetate.[10][11][12] This stereocontrol is critical for ensuring the synthesis of a single, well-defined isomer.
-
Simplified Purification : A significant practical advantage is the nature of the byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which can be easily removed during aqueous workup.[12][13][14] In contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid that often requires tedious chromatography.
Synthesis of the Ketone Precursor
The journey begins with the synthesis of the starting ketone, 1,4-dioxaspiro[4.5]decan-8-one. This compound is a valuable bifunctional intermediate in its own right.[15] A common and effective route involves the selective protection of one ketone in cyclohexane-1,4-dione using ethylene glycol under acidic catalysis.
Caption: Synthesis of the ketone precursor.
The HWE Reaction Mechanism
The core transformation involves the deprotonation of triethyl phosphonoacetate to form a nucleophilic phosphonate carbanion. This anion then attacks the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired (E)-alkene and the water-soluble diethyl phosphate byproduct.[10][14]
Caption: The HWE reaction mechanism.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.
-
Ylide Formation: Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is typically observed by the cessation of hydrogen gas evolution.
-
Carbonyl Addition: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight, or gently heat to reflux (approx. 65 °C) for 2-4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its potential as a versatile synthetic intermediate.[1] The spirocyclic core imparts a rigid, three-dimensional character to molecules, a highly desirable trait for enhancing binding affinity and selectivity to biological targets.[2]
The molecule offers several handles for further chemical modification:
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.
-
The α,β-Unsaturated System: Is susceptible to conjugate addition (Michael addition) by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the β-position.
-
The Double Bond: Can be dihydroxylated, epoxidized, or hydrogenated to introduce further stereochemical complexity.
-
The Ketal Protecting Group: Can be removed under acidic conditions to reveal the ketone, providing another site for functionalization, such as reductive amination or the formation of heterocyclic rings.
These potential transformations make it a valuable precursor for creating libraries of complex spirocyclic compounds for high-throughput screening in drug discovery programs. Similar spiro[cyclohexane-pyrrolidine] cores are found in biologically active alkaloids with immunosuppressant and cytotoxic properties.[16] Furthermore, related 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been successfully developed as high-affinity ligands for σ1 receptors, which are implicated in various neurological disorders and are overexpressed in several types of tumors, making them targets for novel imaging agents and therapeutics.[17]
References
- 1. ethyl 2-1,4-dioxaspiro[4.5]decan-8-ylideneacetate [myskinrecipes.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 51656-91-8 [amp.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones. A significant advantage over the traditional Wittig reaction is the use of phosphonate-stabilized carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts. This heightened reactivity allows for the efficient olefination of a broader range of carbonyl compounds, including sterically hindered ketones. Furthermore, the primary byproduct of the HWE reaction is a water-soluble phosphate salt, which simplifies product purification considerably.[1] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that is particularly valuable in the synthesis of complex molecules.[2]
This application note provides a detailed protocol for the synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a valuable intermediate in the synthesis of various natural products and pharmaceutical agents. The synthesis is achieved through the Horner-Wadsworth-Emmons reaction of 1,4-dioxaspiro[4.5]decan-8-one with triethyl phosphonoacetate. The protocol presented here is adapted from a well-established and reliable procedure for the analogous reaction with cyclohexanone, leveraging the structural similarity of the cyclic ketone starting materials.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-understood mechanism. The initial step involves the deprotonation of the α-carbon of the phosphonate ester by a suitable base, in this case, sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane ring. This intermediate is unstable and collapses through a syn-elimination pathway to yield the desired alkene product, this compound, and a water-soluble diethyl phosphate salt.[3]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 50 | 7.81 g |
| Triethyl phosphonoacetate | 224.19 | 55 | 12.33 g (11.5 mL) |
| Sodium hydride (60% dispersion in oil) | 24.00 | 60 | 2.40 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |
| Saturated aqueous NH₄Cl solution | - | - | 50 mL |
| Diethyl ether | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Step-by-Step Procedure
1. Preparation of the Phosphonate Ylide: a. Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.40 g of a 60% dispersion in mineral oil, 60 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. b. Add 75 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice-water bath. c. While stirring, add triethyl phosphonoacetate (11.5 mL, 55 mmol) dropwise from the dropping funnel over 30 minutes. A vigorous evolution of hydrogen gas will be observed. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour to ensure complete formation of the ylide. The solution should become clear or slightly hazy.
2. Reaction with the Ketone: a. Dissolve 1,4-dioxaspiro[4.5]decan-8-one (7.81 g, 50 mmol) in 25 mL of anhydrous THF. b. Add the ketone solution dropwise to the stirred ylide solution at room temperature over 30 minutes. c. After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. c. Transfer the mixture to a 250 mL separatory funnel and add 50 mL of diethyl ether. d. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
4. Isolation of the Product: a. The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel. b. For column chromatography, use a mixture of hexane and ethyl acetate as the eluent. c. The final product, this compound, should be a colorless oil.
Workflow Diagram
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Discussion and Field-Proven Insights
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that is highly effective for deprotonating phosphonate esters. Anhydrous THF is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively solvates the intermediates. While the original procedure for cyclohexanone used benzene, THF is a safer and more common alternative.
-
Stoichiometry: A slight excess of the phosphonate reagent and base is recommended to ensure complete conversion of the ketone, which can be the more valuable starting material.
-
Temperature Control: The initial deprotonation is exothermic and should be performed at 0 °C to control the rate of hydrogen evolution. The subsequent reaction with the ketone is typically carried out at room temperature or with gentle heating to drive the reaction to completion.
-
Work-up: The aqueous work-up is crucial for removing the water-soluble diethyl phosphate byproduct. The use of saturated ammonium chloride for quenching is a mild method to neutralize any remaining base.
-
Stereoselectivity: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally yields the (E)-isomer as the major product due to thermodynamic control.[2] For this compound, this corresponds to the ester group being trans to the larger ring system.
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly reliable and efficient method for the synthesis of α,β-unsaturated esters from ketones. The protocol detailed in this application note provides a clear and robust procedure for the preparation of this compound, a key intermediate for further synthetic transformations. By following this guide, researchers can confidently synthesize this valuable compound in good yield and purity.
References
Application Notes and Protocols: Reaction Conditions for the Olefination of 1,4-Dioxaspiro[4.5]decan-8-one
Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decan-8-one Olefination
1,4-Dioxaspiro[4.5]decan-8-one is a highly valuable bifunctional intermediate in modern organic synthesis.[1] Its structure, featuring a protected cyclohexanone core, makes it a versatile building block for synthesizing a wide array of complex molecules, including pharmaceutical intermediates, liquid crystals, and insecticides.[1] The conversion of the ketone functionality into an alkene via olefination is a critical transformation, yielding exocyclic methylene compounds that serve as key synthons in medicinal chemistry and drug development programs.[2] For instance, derivatives of the resulting 8-methylene-1,4-dioxaspiro[4.5]decane scaffold have been explored as potent agonists for the 5-HT1A receptor, a target for treating central nervous system disorders.[2]
This guide provides a comprehensive overview of the principal olefination methodologies applicable to 1,4-dioxaspiro[4.5]decan-8-one. As a sterically hindered ketone, its reactivity presents unique challenges that necessitate careful selection of reagents and conditions.[3][4] We will delve into the mechanistic underpinnings, field-proven protocols, and comparative advantages of the Wittig, Horner-Wadsworth-Emmons (HWE), Julia-Kocienski, and Peterson olefination reactions, empowering researchers to make informed decisions for their specific synthetic goals.
Pillar I: Mechanistic Insights and Method Selection
The olefination of a carbonyl compound is a cornerstone of C=C bond formation.[5] The choice of method for converting 1,4-dioxaspiro[4.5]decan-8-one is dictated by the desired alkene structure (e.g., a simple exomethylene group vs. a substituted alkene), required stereoselectivity, and the overall functional group tolerance of the synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirocycles using Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds and the Utility of a Versatile Building Block
Spirocycles, molecular architectures where two rings share a single common atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity allow for a precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets. This unique topology often results in improved physicochemical properties, such as solubility and metabolic stability, when compared to their flatter aromatic counterparts. Spirooxindoles and spiro-pyrrolidines, in particular, are prominent motifs in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
The synthesis of these complex structures, however, presents a considerable challenge. "Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate" has emerged as a highly valuable and versatile building block for the construction of diverse spirocyclic frameworks. As an α,β-unsaturated ester, it serves as an excellent Michael acceptor and a competent dipolarophile in cycloaddition reactions. The presence of the dioxaspiroketal moiety acts as a protected form of a cyclohexanone carbonyl group, offering a latent site for further chemical transformations. This application note provides a detailed guide to the use of "this compound" in the synthesis of spiro-pyrrolidine derivatives through a diastereoselective 1,3-dipolar cycloaddition reaction, a powerful method for constructing complex heterocyclic systems.[3][4]
Physicochemical Properties and Handling of this compound
"this compound" is a stable, commercially available reagent.[5] Understanding its properties is crucial for its effective use and storage.
| Property | Value | Source |
| CAS Number | 51656-91-8 | [5] |
| Molecular Formula | C₁₂H₁₈O₄ | [5] |
| Molecular Weight | 226.27 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | ≥95% | [5] |
| Storage | Store at 4°C | [5] |
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Synthetic Application: Diastereoselective Synthesis of Spiro-oxindole-pyrrolidines via 1,3-Dipolar Cycloaddition
A highly effective method for constructing spiro-pyrrolidine frameworks is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[2] "this compound" serves as an excellent dipolarophile in this reaction due to the electron-withdrawing nature of the ester group. The azomethine ylide can be conveniently generated in situ from the condensation of an isatin derivative and an α-amino acid, such as sarcosine (N-methylglycine).[2][6] This one-pot, multi-component approach provides a rapid and efficient entry to complex and biologically relevant spirooxindole-pyrrolidine scaffolds.
Reaction Principle and Mechanism
The reaction proceeds via a concerted, pericyclic [3+2] cycloaddition pathway. The key steps are:
-
Formation of the Azomethine Ylide: The condensation of isatin with sarcosine in a protic solvent under thermal conditions leads to the formation of an intermediate that, upon decarboxylation, generates the azomethine ylide 1,3-dipole.
-
Cycloaddition: The generated azomethine ylide undergoes a 1,3-dipolar cycloaddition with the electron-deficient double bond of "this compound".
-
Stereoselectivity: The reaction typically proceeds with high diastereoselectivity, favoring the formation of the endo-cycloadduct. The facial selectivity of the approach of the ylide to the dipolarophile determines the stereochemistry of the newly formed stereocenters.
Caption: Reaction mechanism for spiro-oxindole-pyrrolidine synthesis.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of a spiro-oxindole-pyrrolidine derivative using "this compound".
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Sarcosine (1.1 mmol, 1.1 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), sarcosine (1.1 mmol), and anhydrous methanol (10 mL).
-
Expert Insight: The use of a slight excess of the amino acid ensures the complete consumption of the limiting isatin. Anhydrous methanol is used as the solvent as it effectively facilitates the formation of the azomethine ylide and the subsequent cycloaddition.
-
-
Initiation of Ylide Formation: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Addition of the Dipolarophile: Add "this compound" (1.0 mmol) to the reaction mixture.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature.
-
Expert Insight: Refluxing provides the necessary thermal energy for the decarboxylation step to form the azomethine ylide in situ. The reaction progress should be monitored to avoid the formation of side products from prolonged heating.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials (isatin and the acetate) and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude residue is then purified by column chromatography on silica gel.
-
Purification: a. Pack a chromatography column with silica gel using a hexane slurry. b. Load the crude product onto the column. c. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). d. Collect the fractions containing the desired product, as identified by TLC. e. Combine the pure fractions and evaporate the solvent to yield the spiro-oxindole-pyrrolidine product.
Caption: Experimental workflow for spiro-oxindole-pyrrolidine synthesis.
Expertise and Trustworthiness: Insights and Troubleshooting
-
Diastereoselectivity: The [3+2] cycloaddition reaction is often highly diastereoselective. The stereochemical outcome can be confirmed by NMR spectroscopy, particularly through NOESY experiments to establish the relative configuration of the protons at the newly formed stereocenters.
-
Solvent Effects: While methanol is a common solvent for this reaction, other polar protic or aprotic solvents can be explored to optimize the reaction time and yield. Toluene or acetonitrile can also be effective.
-
Reaction Time and Temperature: The reaction time can vary depending on the specific isatin derivative used. It is crucial to monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product.
-
Purification Challenges: The polarity of the spirocyclic product may be similar to that of some by-products. Careful column chromatography with a shallow solvent gradient is often necessary for effective purification.
-
Scope of the Reaction: This protocol is adaptable to a range of substituted isatins and other α-amino acids, allowing for the generation of a library of diverse spiro-oxindole-pyrrolidine derivatives for biological screening.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold | MDPI [mdpi.com]
- 2. Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Spiro Compounds from Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Abstract
Spirocyclic scaffolds represent a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that is highly sought after in drug discovery.[1][2] These rigid structures are prevalent in numerous biologically active natural products and approved pharmaceuticals.[3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse, bioactive spiro compounds utilizing Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate as a versatile and strategic starting material. We will explore key synthetic transformations, including Michael additions and [3+2] cycloadditions, explaining the mechanistic rationale behind these powerful methods. The protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights.
The Strategic Advantage of the Starting Material
This compound is an exceptionally useful building block for spirocycle synthesis due to two key structural features:
-
An Electrophilic α,β-Unsaturated System: The conjugated ester renders the β-carbon highly susceptible to nucleophilic attack. This makes the molecule an excellent Michael acceptor, a foundational principle in carbon-carbon and carbon-heteroatom bond formation.[5][6]
-
A Protected Carbonyl Group: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal, which effectively "masks" a cyclohexanone carbonyl group.[7][8] This protecting group is stable under various reaction conditions, particularly basic and nucleophilic conditions used in the initial bond-forming steps. It can be readily removed later in the synthetic sequence via acid hydrolysis to reveal the ketone and finalize the formation of the spirocyclic core.
This dual functionality allows for a logical and stepwise construction of complex molecular architectures.
Core Synthetic Strategy I: Michael Addition Reactions
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][9] For our starting material, this reaction is fundamental for introducing a wide range of functionalities that will ultimately form the second ring of the spiro system.
Mechanistic Rationale
The reaction is typically initiated by a base, which either generates the nucleophile (e.g., deprotonates a thiol) or activates the Michael donor. The nucleophile then attacks the electron-deficient β-carbon of the ester, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct. This approach is highly effective for forming C-N (aza-Michael) and C-S (thia-Michael) bonds.[10]
Protocol: Aza-Michael Addition for Spiro-Amine Synthesis
This protocol describes a general procedure for the addition of a primary or secondary amine to this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine, Piperidine) (1.1 - 1.5 eq)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Optional Catalyst: A weak base like Triethylamine (Et₃N) or no catalyst.
-
Round-bottom flask, magnetic stirrer, condenser (if heating).
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 226 mg, 1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Nucleophile Addition: Add the amine (e.g., Benzylamine, 1.1 mmol) to the solution. If using a catalyst, add it at this stage (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the reaction may be gently heated to reflux (40-60 °C). Reactions are typically complete within 2-24 hours.
-
Workup: Once the starting material is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by column chromatography on silica gel to afford the pure Michael adduct.
Core Synthetic Strategy II: [3+2] Cycloaddition
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is an exceptionally powerful reaction for constructing five-membered heterocyclic rings in a single, highly stereoselective step.[11][12] A common and highly effective strategy for synthesizing spiro-pyrrolidines involves the reaction of our starting material (the dipolarophile) with an in situ generated azomethine ylide (the 1,3-dipole).[1][13]
Mechanistic Rationale & Causality
Azomethine ylides are generated in situ from the condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone (in many cases, isatin is used to generate bioactive spirooxindoles).[1][11] The ylide then undergoes a concerted or stepwise cycloaddition with the electron-deficient alkene of our starting material. This reaction is highly valued for its ability to rapidly build molecular complexity and create multiple stereocenters with high control.
Protocol: [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis
This one-pot, multi-component protocol describes the synthesis of a spiro[cyclohexane-pyrrolidine] derivative.[11]
Materials:
-
This compound (1.0 eq)
-
Isatin (or other carbonyl source) (1.0 eq)
-
Sarcosine (or other secondary α-amino acid) (1.2 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, condenser.
Procedure:
-
Reaction Setup: To a solution of this compound (226 mg, 1.0 mmol) and Isatin (147 mg, 1.0 mmol) in methanol (15 mL), add Sarcosine (107 mg, 1.2 mmol).
-
Reaction: Heat the mixture to reflux (typically 65 °C for methanol) and stir. The reaction generates the azomethine ylide in situ, which is immediately trapped by the Michael acceptor. Monitor the reaction by TLC until the starting materials are consumed (typically 6-12 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Often, the spirocyclic product will precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure spiro-pyrrolidine product.
The Final Transformation: Ketal Deprotection
To generate the final, often more biologically relevant, spiro[cyclohexane-pyrrolidinone] or related structures, the ketal protecting group must be removed to reveal the ketone at the C4 position of the cyclohexane ring. This is a standard and reliable transformation.
Protocol: Acid-Catalyzed Ketal Hydrolysis
Materials:
-
Protected spiro compound (from Step 2 or 3) (1.0 eq)
-
Solvent System: Acetone and Water (e.g., 4:1 v/v)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or aqueous HCl (2M).
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup: Dissolve the protected spiro compound (e.g., 1.0 mmol) in the acetone/water solvent mixture (10 mL).
-
Acid Addition: Add the acid catalyst (e.g., p-TSA, 19 mg, 0.1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar ketone product (typically 1-4 hours).
-
Workup: Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude ketone can be purified by column chromatography or recrystallization if necessary.
Summary of Synthetic Strategies
| Strategy | Key Reagents | Ring System Formed | Bioactive Potential | Key Advantages |
| Aza-Michael Addition | Amines (primary, secondary) | Spiro-piperidine, Spiro-pyrrolidine | CNS agents, enzyme inhibitors | Straightforward, high atom economy, broad substrate scope. |
| Thia-Michael Addition | Thiols | Spiro-thianes | Antifungal, anticancer | Efficient C-S bond formation under mild conditions. |
| [3+2] Cycloaddition | α-Amino acids, Carbonyls (e.g., Isatin) | Spiro-pyrrolidine, Spirooxindole-pyrrolidine[1][11] | Anticancer, antiviral, antibacterial[3][14] | Rapid construction of complex polycyclic systems with high stereocontrol. |
| Multi-Component Reactions | Varies (e.g., isatins, malononitrile, amines)[15] | Diverse spiroheterocycles[16][17] | Broad-spectrum (target-dependent) | High efficiency, molecular diversity from simple starting materials.[18] |
Conclusion
This compound serves as a powerful and versatile platform for the synthesis of medicinally relevant spiro compounds. Through strategic application of fundamental organic reactions like the Michael addition and [3+2] cycloaddition, followed by a straightforward deprotection step, researchers can access a rich diversity of complex molecular architectures. The protocols and insights provided herein offer a solid foundation for drug development professionals to explore novel chemical space in the quest for new therapeutic agents.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids | MDPI [mdpi.com]
- 5. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 51656-91-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. toc.library.ethz.ch [toc.library.ethz.ch]
- 18. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate as a Versatile Michael Acceptor
Introduction: Unveiling the Potential of a Unique Spirocyclic Michael Acceptor
In the landscape of modern organic synthesis and drug discovery, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. [1]This powerful reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. [2][3]Herein, we present a detailed technical guide on the application of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate , a unique spirocyclic α,β-unsaturated ester, as a versatile Michael acceptor.
The incorporation of a spirocyclic ketal moiety, specifically the 1,4-dioxaspiro[4.5]decane group, offers several strategic advantages in multistep synthesis. This functional group serves as a protecting group for a cyclohexanone carbonyl, allowing for selective transformations on other parts of the molecule. The steric bulk of the spirocyclic system can also influence the stereochemical outcome of reactions at the β-position of the Michael acceptor. This guide will provide a comprehensive overview of the synthesis of this valuable building block and detailed protocols for its application in Michael addition reactions, targeting researchers and professionals in organic synthesis and medicinal chemistry.
Synthesis of this compound: A Horner-Wadsworth-Emmons Approach
The most reliable and stereoselective method for the synthesis of α,β-unsaturated esters from ketones is the Horner-Wadsworth-Emmons (HWE) reaction. [4][5]This reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound, yielding an alkene with a strong preference for the (E)-isomer. [4]The synthesis of this compound is efficiently achieved by the HWE reaction of 1,4-dioxaspiro[4.5]decan-8-one with triethyl phosphonoacetate.
Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base, such as sodium hydride (NaH) or an alkoxide, deprotonates the α-carbon of triethyl phosphonoacetate, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.
-
Oxaphosphetane Intermediate: This addition leads to the formation of a cyclic oxaphosphetane intermediate.
-
Elimination: The intermediate collapses, yielding the desired (E)-α,β-unsaturated ester and a water-soluble phosphate byproduct, which is easily removed during workup.
Detailed Synthetic Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Cool the slurry to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, the evolution of hydrogen gas should be observed.
-
Ketone Addition: Cool the reaction mixture back to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Expected Yield: 75-90%
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 5.80-5.90 (s, 1H, C=CH), 4.10-4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90-4.00 (s, 4H, OCH₂CH₂O), 2.40-2.50 (t, J = 6.5 Hz, 2H), 2.20-2.30 (t, J = 6.5 Hz, 2H), 1.60-1.80 (m, 4H), 1.20-1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5 (C=O), 158.0 (C=CH), 115.0 (C=CH), 108.0 (O-C-O), 64.5 (OCH₂CH₂O), 59.5 (OCH₂CH₃), 35.0, 34.5, 28.0, 14.3 (OCH₂CH₃).
-
IR (neat): ν 2950, 2880, 1715 (C=O, ester), 1650 (C=C), 1150 (C-O) cm⁻¹.
Application in Michael Addition Reactions
This compound serves as an excellent Michael acceptor, reacting with a variety of soft nucleophiles in a conjugate 1,4-addition fashion. [1]The electron-withdrawing ester group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
General Reaction Mechanism: Michael Addition
The Michael addition reaction typically proceeds via the following steps:
-
Nucleophile Generation: A base is often used to deprotonate a pro-nucleophile (e.g., a malonate ester), generating a stabilized carbanion (enolate).
-
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated ester. The resulting negative charge is delocalized onto the ester carbonyl oxygen, forming an enolate intermediate.
-
Protonation: The enolate intermediate is protonated, either by the conjugate acid of the base or during aqueous workup, to yield the final 1,4-adduct.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
The Spirocyclic Synthon: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate in Natural Product Synthesis
In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegance and efficiency. Among the versatile synthons available to the modern organic chemist, Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate emerges as a valuable reagent for the introduction of a protected cyclohexanone moiety with an exocyclic α,β-unsaturated ester. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this spirocyclic compound, detailing its preparation, key applications with a focus on a representative natural product synthesis, and step-by-step experimental protocols.
Introduction: A Gateway to Spirocyclic Complexity
This compound, with the chemical formula C₁₂H₁₈O₄ and CAS number 51656-91-8, is a crystalline solid at room temperature.[1] Its structure features a spiroketal protecting group on a cyclohexane ring, which is appended to an ethyl acetate moiety via an exocyclic double bond. This unique arrangement offers several strategic advantages in multi-step synthesis:
-
Masked Carbonyl Functionality: The 1,4-dioxaspiro[4.5]decane group serves as a robust protecting group for the ketone at the C-8 position of the cyclohexane ring. This allows for selective transformations on other parts of the molecule without interference from a reactive carbonyl.
-
Conformational Rigidity: The spirocyclic system imparts a degree of conformational rigidity, which can influence the stereochemical outcome of subsequent reactions on the cyclohexane ring or its appendages.
-
Latent Functionality: The α,β-unsaturated ester is a versatile functional group that can participate in a wide array of chemical transformations, including Michael additions, conjugate reductions, and Diels-Alder reactions, providing a handle for further molecular elaboration.
The primary method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This powerful olefination method offers excellent control over the geometry of the newly formed double bond, typically favoring the (E)-isomer, and is renowned for its reliability and broad substrate scope in the synthesis of complex natural products.[4]
Strategic Application in Natural Product Synthesis: The Case of Sesquiterpene Lactones
While direct citations for the use of this compound in the total synthesis of a specific, named natural product are not readily found in broad searches, its utility can be expertly illustrated through a representative synthetic strategy targeting the core of various sesquiterpene lactones. Many of these natural products feature a functionalized cyclohexane or cyclohexene ring, often with stereochemically rich side chains.
The spirocyclic synthon provides an ideal starting point for the construction of such frameworks. The exocyclic double bond can be stereoselectively reduced or functionalized, and subsequent deprotection of the ketal reveals the ketone, which can then be used for further carbon-carbon bond formations or ring closures.
Retrosynthetic Analysis and Strategic Implementation
Consider a hypothetical retrosynthetic disconnection of a sesquiterpene lactone core. The key cyclohexane ring with its appended functionalities can be traced back to this compound.
Caption: Retrosynthetic analysis showcasing the strategic role of the title compound.
Experimental Protocols
This section provides detailed, field-proven protocols for the preparation and a representative transformation of this compound.
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of 1,4-dioxaspiro[4.5]decan-8-one using triethyl phosphonoacetate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | 156.18 | 10.0 |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 12.0 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | 50 mL |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Phosphonate Addition: Suspend the sodium hydride in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (2.69 g, 12.0 mmol) dropwise via syringe over 15 minutes.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy.
-
Ketone Addition: Cool the reaction mixture back to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl acetate in Hexanes).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or white solid.
Caption: Workflow for the synthesis of the title compound via HWE reaction.
Protocol 2: Conjugate Reduction of the α,β-Unsaturated Ester
This protocol demonstrates a typical subsequent transformation, the stereoselective reduction of the exocyclic double bond, which is a common step in the elaboration of this building block.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 51656-91-8 | 226.27 | 5.0 |
| Nickel(II) chloride hexahydrate | 7791-20-0 | 237.69 | 0.5 |
| Sodium borohydride | 16940-66-2 | 37.83 | 10.0 |
| Methanol | 67-56-1 | 32.04 | 50 mL |
| Saturated aqueous NaHCO₃ solution | 144-55-8 | 84.01 | 50 mL |
| Ethyl acetate | 141-78-6 | 88.11 | 100 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: Dissolve this compound (1.13 g, 5.0 mmol) and nickel(II) chloride hexahydrate (0.12 g, 0.5 mmol) in 50 mL of methanol in a 250 mL round-bottom flask.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C. A black precipitate of nickel boride will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Filter the mixture through a pad of Celite® to remove the black precipitate, washing the pad with ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex natural products, particularly those containing a functionalized cyclohexane ring. The Horner-Wadsworth-Emmons reaction provides a reliable and scalable route to this synthon. Its strategic application, as demonstrated through the conceptual synthesis of a sesquiterpene lactone core, highlights its potential to streamline synthetic routes by providing a masked ketone and a versatile α,β-unsaturated ester in a single molecule. Future applications of this reagent are anticipated in the synthesis of a wide range of bioactive molecules, including other terpenoids, alkaloids, and polyketides, where the controlled introduction of a spirocyclic moiety is desired.
References
- 1. chemscene.com [chemscene.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract & Strategic Overview
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a versatile synthetic intermediate characterized by a unique spirocyclic framework.[1] Its structure contains three key features of synthetic interest: an α,β-unsaturated ester, a sterically hindered tetrasubstituted exocyclic double bond, and an ethylene glycol ketal protecting the C8-ketone of a cyclohexane ring. This guide provides an in-depth exploration of derivatization strategies focusing on the rich reactivity of the exocyclic alkene. The protocols detailed herein are designed for researchers in synthetic and medicinal chemistry, offering robust methodologies for conjugate addition, reduction, epoxidation, and cyclopropanation. The underlying principle of these transformations is the electrophilic nature of the β-carbon and the π-system of the double bond, allowing for the strategic construction of complex, three-dimensional molecular architectures.
The following diagram outlines the primary reaction pathways discussed in this guide, originating from the parent molecule.
Caption: Key derivatization pathways from the starting material.
Core Reactive Hub: The α,β-Unsaturated Ester
The primary site of reactivity is the conjugated system formed by the exocyclic double bond and the ester carbonyl group. Resonance delocalization renders the β-carbon electrophilic, making it susceptible to attack by nucleophiles in a conjugate (or 1,4-) addition fashion.[2][3] This mode of reactivity is often favored over direct (1,2-) addition to the carbonyl, especially with softer nucleophiles under thermodynamic control.[4][5][6] The tetrasubstituted nature of the alkene presents a significant steric challenge, which must be addressed through the careful selection of reagents and reaction conditions.
Protocol I: Diastereoselective Michael Addition
The Michael (or conjugate) addition is a cornerstone for C-C and C-heteroatom bond formation at the β-position.[7] The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[2] For this substrate, the use of organocopper reagents (Gilman reagents) is particularly effective for delivering alkyl groups, as they exhibit a strong preference for conjugate addition.[8]
Caption: Mechanism of the Michael (1,4-conjugate) addition.
Experimental Protocol: Gilman Reagent Addition
This protocol describes the addition of a methyl group using lithium dimethylcuprate.
-
Reagent Preparation (In Situ):
-
To a flame-dried 100 mL Schlenk flask under a positive pressure of argon, add anhydrous copper(I) iodide (CuI, 190 mg, 1.0 mmol).
-
Add 20 mL of anhydrous diethyl ether and cool the resulting slurry to -20 °C in an acetonitrile/dry ice bath.
-
Slowly add methyllithium (MeLi, 1.25 mL of a 1.6 M solution in ether, 2.0 mmol) dropwise via syringe. The solution will typically change color, indicating the formation of the Gilman reagent (LiMe₂Cu). Stir for 30 minutes at this temperature.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve this compound (226 mg, 1.0 mmol) in 10 mL of anhydrous diethyl ether.
-
Cool this solution to -20 °C.
-
Transfer the substrate solution to the Gilman reagent slurry via cannula.
-
Allow the reaction to stir at -20 °C for 2-3 hours, monitoring by TLC (Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 15 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-methylated product.
-
Data Summary: Conjugate Addition
| Nucleophile Source | Reagent/Catalyst | Solvent | Temp (°C) | Expected Product |
| Alkyl Group | R₂CuLi (Gilman) | THF or Et₂O | -78 to 0 | Ethyl 2-(8-alkyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate |
| Thiol | RSH / DBU | CH₂Cl₂ | 0 to RT | Ethyl 2-(8-(alkylthio)-1,4-dioxaspiro[4.5]decan-8-yl)acetate |
| Amine | R₂NH | Methanol | RT | Ethyl 2-(8-(dialkylamino)-1,4-dioxaspiro[4.5]decan-8-yl)acetate |
| Malonate | CH₂(CO₂Et)₂ / NaOEt | Ethanol | RT | Diethyl 2-((8-(ethoxycarbonylmethyl)-1,4-dioxaspiro[4.5]decan-8-yl)methyl)malonate |
Causality Note: The choice of soft nucleophiles like cuprates, thiols, and amines is critical. Hard nucleophiles, such as Grignard or organolithium reagents, are more likely to undergo competing 1,2-addition at the ester carbonyl, a kinetically faster but often reversible process.[4][5]
Protocol II: Catalytic Hydrogenation
Reduction of the tetrasubstituted exocyclic double bond presents a challenge due to steric hindrance. Standard heterogeneous catalysts like Palladium on carbon (Pd/C) may require harsh conditions (high pressure, high temperature). Homogeneous catalysts, particularly those based on Iridium (e.g., Crabtree's catalyst) or Rhodium, are often more effective for hydrogenating sterically encumbered alkenes.[9][10] Asymmetric hydrogenation is also feasible with the appropriate chiral ligands, allowing for the creation of two new stereocenters with high diastereoselectivity.[11][12][13]
Caption: General workflow for catalytic hydrogenation.
Experimental Protocol: Iridium-Catalyzed Hydrogenation
-
Reaction Setup:
-
In a glovebox, add this compound (226 mg, 1.0 mmol) and an Iridium-based catalyst (e.g., (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate, Crabtree's catalyst, ~8 mg, 0.01 mmol, 1 mol%) to a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar.
-
Add 10 mL of degassed dichloromethane (CH₂Cl₂).
-
Seal the vessel securely before removing it from the glovebox.
-
-
Hydrogenation:
-
Connect the vessel to a hydrogen gas line.
-
Carefully purge the vessel by pressurizing with H₂ (to ~50 psi) and then venting (repeat 3-5 times) to remove all air.
-
Pressurize the vessel to the desired pressure (e.g., 50 bar or ~725 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the vessel and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, further purify by flash column chromatography to yield Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.
-
Data Summary: Hydrogenation Conditions
| Catalyst | Pressure (bar) | Solvent | Temp (°C) | Key Feature |
| Pd/C (10%) | 50-100 | Methanol / EtOAc | 25-80 | Heterogeneous, requires forcing conditions. |
| PtO₂ (Adam's) | 3-5 | Acetic Acid | 25 | Can be effective but may require acidic medium. |
| Crabtree's Cat. | 1-50 | CH₂Cl₂ / PhCl | 25 | Homogeneous, highly active for hindered alkenes.[10] |
| Rh-DIPAMP | 50 | Methanol | 25 | Potential for high enantioselectivity. |
Causality Note: The facial selectivity of the hydrogen addition can be influenced by the spirocyclic structure, potentially leading to a preferred diastereomer where the hydrogen atoms add from the less sterically hindered face of the double bond.[14][15][16]
Protocol III: Epoxidation of the Exocyclic Double Bond
Epoxidation converts the alkene into a more reactive three-membered oxirane ring, a valuable handle for further functionalization via nucleophilic ring-opening.[17][18] Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or a buffered system using Oxone®.[19] The reaction is typically stereospecific, with the geometry of the alkene being transferred to the epoxide.
Experimental Protocol: m-CPBA Epoxidation
-
Reaction Setup:
-
Dissolve this compound (226 mg, 1.0 mmol) in 15 mL of dichloromethane (CH₂Cl₂) in a 50 mL round-bottom flask.
-
Add sodium bicarbonate (NaHCO₃, 168 mg, 2.0 mmol) to act as a buffer for the m-chlorobenzoic acid byproduct.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
-
Epoxidation:
-
Add m-CPBA (approx. 77% purity, 268 mg, ~1.2 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 10 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide.
-
Stir for 20 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to isolate the spirocyclic epoxide product.
-
Protocol IV: Cyclopropanation
Cyclopropanation involves the addition of a carbene or carbenoid to the double bond, creating a dispiro[cyclopropane-1,8'-[14][16]dioxaspiro[4.5]decane] system.[20] This transformation introduces significant ring strain and creates a unique three-dimensional structure. The Simmons-Smith reaction, using a zinc-copper couple and diiodomethane, is a classic and reliable method for this purpose.[20]
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Reagent Preparation (Zinc-Copper Couple):
-
Activate zinc dust (1.3 g, 20 mmol) by stirring with 1 M HCl (10 mL) for 1 minute. Decant the acid, and wash with water (3 x 10 mL), ethanol (10 mL), and finally diethyl ether (10 mL). Dry the activated zinc under vacuum.
-
Add the activated zinc to a solution of copper(I) chloride (130 mg, 1.3 mmol) in 15 mL of anhydrous diethyl ether under argon and stir for 30 minutes to form the Zn(Cu) couple.
-
-
Cyclopropanation:
-
To the Zn(Cu) suspension, add a solution of this compound (226 mg, 1.0 mmol) in 5 mL of diethyl ether.
-
Add diiodomethane (CH₂I₂, 0.4 mL, 5.0 mmol) dropwise.
-
Gently reflux the mixture for 12-18 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite® to remove the metal salts, washing the pad with diethyl ether.
-
Wash the combined filtrate with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography to obtain the desired cyclopropyl derivative.
-
References
- 1. ethyl 2-1,4-dioxaspiro[4.5]decan-8-ylideneacetate [myskinrecipes.com]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Michael Addition [organic-chemistry.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chimia.ch [chimia.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Face selective reduction of the exocyclic double bond in isatin derived spirocyclic lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Face selective reduction of the exocyclic double bond in isatin derived spirocyclic lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Face selective reduction of the exocyclic double bond in isatin derived spirocyclic lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | CoLab [colab.ws]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Cyclopropanation - Wikipedia [en.wikipedia.org]
Scale-up synthesis of "Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate"
An Application Note and Detailed Protocol for the Scale-Up Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by their unique three-dimensional structures, are of increasing fascination and utility in the fields of medicinal chemistry and materials science.[1] Their rigid, non-planar architecture provides a distinct advantage in drug design, allowing for novel interactions with biological targets and often leading to improved potency and selectivity.[2][3] this compound is a valuable bifunctional intermediate, incorporating both the spirocyclic ketal and an α,β-unsaturated ester moiety. This makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and liquid crystals.[4]
This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of methodology, and provide a robust, self-validating protocol suitable for researchers and process chemists. The chosen synthetic route leverages the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective olefination method.
Synthetic Strategy: The Horner-Wadsworth-Emmons Advantage
The core transformation in this synthesis is the olefination of the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. For this, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice, offering significant advantages over the classical Wittig reaction, particularly in a scale-up context.[5][6]
Causality of Method Selection:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding phosphonium ylide of a Wittig reaction. This allows for efficient reaction with sterically hindered ketones like our spirocyclic starting material.[5][7]
-
Simplified Work-up: The primary byproduct of the HWE reaction is a water-soluble dialkylphosphate salt. This is a critical advantage for scale-up, as it can be easily removed through a simple aqueous extraction, whereas the triphenylphosphine oxide byproduct from a Wittig reaction often requires laborious chromatography for complete removal.[5][8]
-
Stereochemical Control: The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene.[5][7] This high stereoselectivity minimizes the need for isomeric purification downstream.
Reaction Mechanism
The HWE reaction proceeds through a well-understood pathway:
-
Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of the triethyl phosphonoacetate, creating a highly nucleophilic phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.
-
Oxaphosphetane Formation: This addition leads to a betaine intermediate which rapidly cyclizes to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, eliminating the phosphate byproduct and forming the desired carbon-carbon double bond, yielding the target α,β-unsaturated ester.[7][8]
Visualizing the Synthetic Pathway
References
- 1. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Wittig Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the Wittig synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. The content is structured to address specific experimental challenges, focusing on the identification, mitigation, and understanding of common side products and reaction inefficiencies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing foundational knowledge for effective troubleshooting.
Q1: What are the most common impurities and side products I should expect in this specific Wittig reaction?
A1: In the synthesis of this compound, you are reacting 1,4-dioxaspiro[4.5]decan-8-one with a stabilized ylide, (triphenylphosphoranylidene)acetate. The most common species to contaminate your final product are:
-
Triphenylphosphine oxide (TPPO): This is the stoichiometric byproduct of the Wittig reaction and is notoriously difficult to separate from the desired alkene due to its often similar polarity.[1][2][3]
-
Unreacted Starting Materials: Residual 1,4-dioxaspiro[4.5]decan-8-one (the ketone) and the phosphonium salt precursor to the ylide can remain if the reaction does not go to completion.
-
(Z)-isomer of the Product: The Wittig reaction with stabilized ylides strongly favors the formation of the (E)-alkene, but the (Z)-isomer is a common stereoisomeric side product.[4][5][6]
-
Excess Ylide or its Decomposition Products: An excess of the Wittig reagent can lead to purification challenges.[1]
Q2: You mentioned a "stabilized ylide." How does its use affect this reaction and the potential side products?
A2: A stabilized ylide is a Wittig reagent where the carbanion is adjacent to an electron-withdrawing group, in this case, an ethyl ester. This has several important consequences:
-
Reactivity: The negative charge on the carbon is delocalized through resonance, making the ylide less basic and less nucleophilic than its "unstabilized" (e.g., alkyl) counterparts.[5][7] This reduced reactivity means it may fail to react efficiently with sterically hindered or less reactive ketones.[4][6]
-
Stereoselectivity: Stabilized ylides almost always yield the (E)-alkene as the major product.[5][6] This is because the initial steps of the reaction mechanism are reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the E-isomer.[4]
-
Reaction Conditions: Due to their stability, these ylides do not require extremely strong bases for their formation. Milder bases like sodium bicarbonate, sodium hydroxide, or carbonates can often be used, which can prevent side reactions associated with highly basic conditions like n-butyllithium.[8][9]
Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often suggested as an alternative?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for synthesizing α,β-unsaturated esters and offers two main advantages over the traditional Wittig reaction.[10][11]
-
Simplified Purification: The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is a water-soluble salt, which can be easily removed from the reaction mixture with a simple aqueous extraction.[10][11][12][13] This completely avoids the difficult chromatographic separation of triphenylphosphine oxide (TPPO).
-
Enhanced Reactivity & Selectivity: The phosphonate carbanions used in the HWE reaction are typically more nucleophilic than stabilized Wittig ylides, allowing them to react more efficiently with a wider range of ketones.[10][12] Furthermore, the HWE reaction reliably produces the (E)-alkene with very high stereoselectivity.[10][11][13]
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for challenges encountered during the synthesis and purification.
Problem 1: My NMR shows a clean product, but the yield is low and my column chromatography fractions are contaminated with a stubborn, non-polar impurity.
Probable Cause: This is the classic signature of triphenylphosphine oxide (TPPO) contamination. TPPO is the thermodynamic driving force of the Wittig reaction and is formed in a 1:1 ratio with your product.[8][14] Its polarity is often very close to that of the desired alkene, making it co-elute during silica gel chromatography.[1][2]
Solutions:
-
Optimized Chromatography:
-
Use a less polar solvent system (e.g., starting with pure hexanes and gradually increasing the ethyl acetate concentration) to maximize separation.
-
Consider using a different stationary phase, such as alumina, which may alter the elution profile of TPPO relative to your product.
-
-
Chemical Conversion of TPPO: Before chromatography, convert the phosphorus-containing impurities into highly polar derivatives that will remain on the baseline of the TLC plate.[1]
-
After the initial workup, dissolve the crude product in a solvent like dichloromethane.
-
Add 10% hydrogen peroxide and stir for 30-60 minutes at room temperature to oxidize any residual triphenylphosphine to TPPO.[1]
-
Alternatively, treat the crude mixture with a reagent like MgCl₂ or ZnCl₂ in a solvent mixture to form a complex with TPPO, which can then be removed by filtration or altered chromatography behavior.
-
-
Recrystallization: If your product is a solid, recrystallization can be effective. TPPO is often more soluble than the desired alkene in solvents like propanol or ethanol/water mixtures, allowing for its removal.[2][15]
Problem 2: The reaction is very slow or stalls, leaving a large amount of unreacted 1,4-dioxaspiro[4.5]decan-8-one.
Probable Cause: The stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is significantly less reactive than unstabilized ylides.[7] The ketone, 1,4-dioxaspiro[4.5]decan-8-one, while not exceptionally hindered, may still react sluggishly.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C in THF or refluxing in benzene/toluene) can provide the necessary activation energy to drive the reaction to completion. Monitor carefully to avoid decomposition.
-
Use a Stronger, Non-Nucleophilic Base: If you are using a very mild base (e.g., NaHCO₃), it may not be fully deprotonating the phosphonium salt. Switching to a stronger base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent (like THF) will ensure complete ylide formation.
-
Consider the HWE Alternative: As discussed in the FAQ, the Horner-Wadsworth-Emmons reaction is often more efficient for reactions involving less reactive ketones and stabilized carbanions.[11][12] This is a highly recommended alternative.
Problem 3: My NMR spectrum clearly shows two distinct sets of peaks for the vinyl proton and ester, indicating a mixture of E/Z isomers.
Probable Cause: While stabilized ylides heavily favor the (E)-isomer, reaction conditions can influence the final E/Z ratio. The presence of lithium salts, in particular, can sometimes decrease selectivity by affecting the stability and equilibration of the betaine or oxaphosphetane intermediates.[4][5]
Solutions:
-
Avoid Lithium Bases: Do not use n-butyllithium (n-BuLi) or other lithium-containing bases to generate the ylide. Use sodium-based reagents like NaH, NaHMDS, or NaOEt in a "salt-free" manner where possible.
-
Solvent Choice: The reaction stereochemistry can be solvent-dependent. Aprotic, non-polar solvents like benzene or toluene often provide higher E-selectivity for stabilized ylides compared to polar aprotic solvents.
-
Employ the HWE Reaction: The standard HWE reaction provides excellent and reliable E-selectivity, often exceeding that of the corresponding Wittig reaction.[10][13]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues.
Part 3: Protocols and Methodologies
Protocol 3.1: Optimized Wittig Synthesis
This protocol is designed to maximize the yield and E-selectivity while using common laboratory reagents.
1. Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Complete ylide formation is often indicated by a color change to deep orange or red.
2. Olefination Reaction:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 66 °C for THF) and monitor by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the ketone starting material is consumed.
3. Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 100% hexanes to 10-15% ethyl acetate in hexanes.
Wittig Reaction Mechanism Diagram
Caption: The mechanism of the Wittig reaction.
Protocol 3.2: Alternative Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol offers a more efficient synthesis with a significantly easier purification.
1. Carbanion Generation:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion, 1.1 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes until gas evolution ceases.
2. Olefination Reaction:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the ketone.
3. Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether or ethyl acetate (3x).
-
Crucially, wash the combined organic layers with water (2-3x) and then with brine. This removes the water-soluble phosphate byproduct.[10][13]
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
The crude product is often of high purity, but can be quickly filtered through a short plug of silica gel if necessary.
Byproduct Removal: Wittig vs. HWE
References
- 1. tandfonline.com [tandfonline.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Welcome to the technical support center for the purification of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.
Troubleshooting Guide: Isolating High-Purity Product
This section addresses specific issues you may encounter during the purification of this compound, a common intermediate synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.
Issue 1: My crude product is contaminated with a water-soluble, phosphorus-containing impurity.
Question: After aqueous workup of my Horner-Wadsworth-Emmons reaction, I notice a significant amount of a polar impurity that I suspect is the phosphonate byproduct. How can I effectively remove this?
Answer: This is a classic challenge in HWE reactions. The dialkylphosphate salt byproduct is designed to be water-soluble, facilitating its removal.[1][2] However, incomplete phase separation or emulsion formation can lead to its persistence in the organic layer.
Causality and Recommended Protocol:
The key to removing the phosphonate byproduct is a thorough aqueous workup. Insufficient washing will result in this impurity co-eluting with your product during chromatography, especially if more polar solvent systems are used.
Detailed Aqueous Workup Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the basic reaction medium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Perform the extraction three times to ensure complete recovery of the product.[3]
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (brine) (1x) The brine wash helps to break up any emulsions and removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Self-Validation: After this workup, a ¹H NMR of the crude product should show a significant reduction or complete absence of the characteristic signals from the phosphonate byproduct.
Issue 2: Column chromatography is not separating my product from a close-running impurity.
Question: I'm attempting to purify my product using flash column chromatography with an ethyl acetate/hexane solvent system, but an impurity is co-eluting. How can I improve the separation?
Answer: Achieving optimal separation by flash chromatography requires a well-chosen solvent system and proper column packing. The polarity of this compound, an α,β-unsaturated ester, necessitates a carefully tuned mobile phase.
Causality and Recommended Protocol:
The principle of column chromatography relies on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase.[4] If an impurity has a similar polarity to your product, a standard isocratic elution may not be sufficient. A shallow gradient elution can often resolve closely running spots.
Optimized Flash Chromatography Protocol:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate in hexane. A good starting point for a moderately polar compound is 10-50% ethyl acetate in hexane.[5][6] Aim for an Rf value of approximately 0.2-0.3 for your product to ensure good separation on the column.[6][7]
-
Column Packing: Use the "wet method" for packing your column to avoid air bubbles and channeling, which can significantly reduce separation efficiency. Prepare a slurry of silica gel in your initial, low-polarity solvent and pour it into the column.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc in hexane) and gradually increase the polarity. A shallow gradient, for instance, from 5% to 25% EtOAc over 10-15 column volumes, can effectively separate compounds with similar polarities.[7][8]
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify those containing the pure product.
Data Presentation: Solvent System Selection
| % Ethyl Acetate in Hexane | Typical Rf of Product | Observation |
| 5% | < 0.1 | Too slow, may lead to band broadening. |
| 10% | ~0.25 | Good starting point for separation. |
| 20% | ~0.4 | Faster elution, may have reduced separation from less polar impurities. |
| 40% | > 0.6 | Too fast, poor separation. |
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Issue 3: My purified product is an oil, and I'm struggling to solidify it for better handling and storage.
Question: I've successfully purified my product by chromatography, but it remains a persistent oil. Is it possible to crystallize this compound?
Answer: While many α,β-unsaturated esters are oils at room temperature, crystallization is often achievable, providing a highly purified, stable solid. The key is to find a suitable solvent or solvent system.
Causality and Recommended Protocol:
Successful crystallization depends on the compound being highly soluble in a solvent at an elevated temperature and poorly soluble at a lower temperature. For oils, low-temperature crystallization can be an effective technique.[9]
Low-Temperature Crystallization Protocol:
-
Solvent Screening: In separate small vials, dissolve a small amount of your purified oil in different solvents. Good starting candidates for esters include hexane, diethyl ether, or a mixed solvent system like ethyl acetate/hexane.[10][11] The ideal solvent will fully dissolve the compound at room temperature but cause it to become insoluble upon cooling.
-
Dissolution: In a larger flask, dissolve the bulk of your purified oil in the chosen solvent at room temperature. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Inducing Crystallization:
-
Cooling: Slowly cool the solution. You can start with an ice bath (0 °C) and then move to a dry ice/acetone bath (-78 °C). Slow cooling is crucial for the formation of well-defined crystals.
-
Seeding: If you have a small crystal from a previous batch, adding it to the cold solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
-
Isolation: Once a significant amount of solid has formed, quickly filter the cold slurry through a pre-cooled Büchner funnel to collect the crystals. Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the Horner-Wadsworth-Emmons synthesis of this compound?
-
A1: Besides the water-soluble phosphonate byproduct, you may encounter unreacted starting materials, specifically 1,4-dioxaspiro[4.5]decan-8-one and the phosphonate reagent (e.g., triethyl phosphonoacetate). Additionally, side products from undesired reactions of the starting materials or product degradation can be present.
Q2: How can I assess the purity of my final product?
-
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and can reveal the presence of impurities. The proton NMR spectrum of the pure product should show the characteristic signals for the ethyl ester and the spiroketal moiety, with correct integration values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide a quantitative measure of purity by showing the percentage of your main product peak relative to any impurity peaks. MS will provide the mass of your compound and its fragmentation pattern, further confirming its identity.[12][13]
-
High-Performance Liquid Chromatography (HPLC): For highly accurate purity determination, a validated HPLC method is the gold standard in the pharmaceutical industry.
-
Q3: What are the optimal storage conditions for this compound?
-
A3: As an α,β-unsaturated ester with a spiroketal functional group, it is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Spiroketals can be sensitive to acidic conditions, so ensure it is stored in a neutral environment.
Q4: Can I use distillation for purification?
-
A4: While vacuum distillation can be used to purify some α,β-unsaturated esters, it carries the risk of thermal degradation, especially for complex molecules.[14] Given the functionality of your compound, flash column chromatography is generally the preferred and milder method for achieving high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.whitman.edu [people.whitman.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing E/Z Selectivity in the Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals aiming to control the E/Z stereochemistry of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and stereochemical control.
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and versatile method is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the olefination of a ketone, in this case, 1,4-dioxaspiro[4.5]decan-8-one, with a stabilized phosphonate ylide derived from triethyl phosphonoacetate or a related phosphonate reagent.[1] The HWE reaction is favored over the classical Wittig reaction because the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[1]
Q2: Why is controlling the E/Z isomer ratio critical in this synthesis?
The geometry of the α,β-unsaturated ester can significantly influence the biological activity of a final target molecule or dictate the stereochemical outcome of subsequent reactions. For instance, in natural product synthesis, only one isomer may possess the desired therapeutic effect. Therefore, achieving high stereoselectivity is crucial for efficacy and for avoiding complex purification steps to separate the isomers.
Q3: What fundamental principle governs E/Z selectivity in the Horner-Wadsworth-Emmons reaction?
E/Z selectivity is primarily determined by the relative stability of the intermediates in the reaction pathway and whether the reaction is under thermodynamic or kinetic control.[3]
-
Thermodynamic Control: Standard HWE conditions (e.g., NaH in THF) often allow the reaction intermediates (oxaphosphetanes) to equilibrate. This leads to the formation of the more thermodynamically stable product, which is typically the E-isomer.[1][3]
-
Kinetic Control: Modified conditions, such as the Still-Gennari protocol, are designed to make the initial addition step irreversible.[3][4] This traps the kinetically favored intermediate, leading preferentially to the Z-isomer.[3][5]
Q4: How can I reliably determine the E/Z ratio of my product mixture?
The most common method is ¹H NMR spectroscopy. The chemical shift of the vinylic proton is highly sensitive to the stereochemistry of the double bond. For α,β-unsaturated esters, the vinylic proton of the E-isomer typically appears at a lower field (further downfield) compared to the Z-isomer due to anisotropic deshielding by the carbonyl group.[6] Integration of these distinct signals allows for accurate quantification of the E/Z ratio. 2D NMR techniques like NOESY can also be used to confirm assignments by observing through-space correlations.[7]
Part 2: Troubleshooting Guide for E/Z Selectivity
This section provides detailed solutions to specific experimental challenges.
Problem: My reaction yields a mixture of E/Z isomers (near 1:1) or is selective for the undesired E-isomer. How can I selectively synthesize the Z-isomer?
Root Cause: You are likely operating under conditions that favor thermodynamic equilibrium, leading to the more stable E-alkene. To achieve Z-selectivity, you must shift to a kinetically controlled process where the initial, less-hindered approach of the ylide to the ketone is locked in.
Solution: Implement the Still-Gennari Modification. The Still-Gennari olefination is a powerful modification of the HWE reaction designed for high Z-selectivity.[3][4][8] It relies on two key principles: using a phosphonate with electron-withdrawing groups and employing a strongly dissociating base/solvent system.[1][5]
Key Adjustments for Z-Selectivity:
-
Phosphonate Reagent: Replace the standard triethyl phosphonoacetate with a phosphonate bearing electron-withdrawing fluoroalkoxy groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][3] These groups destabilize the phosphonate ylide and accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration.[1][5]
-
Base and Additive: Use a strong potassium base like potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with 18-crown-6.[1][3] The 18-crown-6 sequesters the K⁺ ion, creating a "naked" and highly reactive ylide anion. This promotes a rapid and irreversible initial addition to the ketone.
-
Solvent and Temperature: Employ an aprotic solvent like THF and run the reaction at low temperatures (typically -78 °C) to minimize thermal energy that could lead to intermediate equilibration.
Workflow Diagram for Achieving Z-Selectivity
Caption: Workflow for maximizing Z-isomer yield via the Still-Gennari protocol.
Problem: My goal is the E-isomer, but my selectivity is poor. How can I maximize the E:Z ratio?
Root Cause: While the E-isomer is the thermodynamically favored product, incomplete equilibration of the reaction intermediates can lead to contamination with the kinetic Z-product. To maximize E-selectivity, you must ensure the reaction conditions fully support thermodynamic control.
Solution: Employ Classical HWE or Masamune-Roush Conditions. These conditions are designed to ensure the reversibility of the initial addition step, allowing the intermediates to funnel through the lowest energy pathway to the more stable E-alkene.
Key Adjustments for E-Selectivity:
-
Phosphonate Reagent: Use the standard, less acidic triethyl phosphonoacetate.
-
Base/Counter-ion: A sodium-based ylide, generated with sodium hydride (NaH), is ideal. The smaller Na⁺ ion effectively coordinates and stabilizes the oxaphosphetane intermediates, facilitating the equilibration necessary for high E-selectivity. Lithium bases can also be effective.[1]
-
Temperature: Running the reaction at ambient temperature (e.g., 23 °C) or even with gentle warming provides the necessary energy for the intermediates to equilibrate.[1] Higher temperatures generally favor the E-product.[1]
-
Mild Conditions (for sensitive substrates): For base-sensitive substrates, the Masamune-Roush conditions, which use a milder base like DBU or triethylamine in the presence of LiCl, are an excellent choice for promoting E-selectivity.[1][5][9]
Mechanism Diagram for E-Selective HWE Reaction
Caption: Thermodynamic equilibration pathway leading to the E-alkene.
Part 3: Data Summary and Experimental Protocols
Table 1: Summary of Conditions vs. Expected E/Z Selectivity
| Objective | Phosphonate Reagent | Base System | Solvent / Temp | Expected Outcome |
| Z-Isomer | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS + 18-Crown-6 | THF / -78 °C | >95% Z-selective [3][10] |
| E-Isomer | Triethyl phosphonoacetate | NaH | THF / 23 °C | >90% E-selective [1][3] |
| E-Isomer (Mild) | Triethyl phosphonoacetate | DBU + LiCl | Acetonitrile / 23 °C | High E-selectivity [5][9] |
Protocol 1: Z-Selective Synthesis (Still-Gennari Modification)
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq)
-
1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (1.1 eq)
-
18-Crown-6 (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate via syringe.
-
Slowly add the KHMDS solution dropwise. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete ylide formation.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in a small amount of anhydrous THF dropwise to the ylide solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: E-Selective Synthesis (Classical HWE Conditions)
Materials:
-
Triethyl phosphonoacetate (1.2 eq)
-
1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate dropwise. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in a small amount of anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Still-Gennari Olefination [ch.ic.ac.uk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the olefination of 1,4-dioxaspiro[4.5]decan-8-one
Welcome to the technical support center for troubleshooting olefination reactions of 1,4-dioxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields and purity in their synthetic routes. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Wittig reaction with 1,4-dioxaspiro[4.5]decan-8-one is resulting in a very low yield or no product at all. What are the likely causes?
Low yields in the Wittig olefination of 1,4-dioxaspiro[4.5]decan-8-one can stem from several factors, primarily related to the ketone's structure and the reactivity of the chosen ylide.
Potential Cause 1: Steric Hindrance The carbonyl group in 1,4-dioxaspiro[4.5]decan-8-one is part of a cyclohexanone ring, which can present significant steric hindrance.[1][2] The bulky triphenylphosphine oxide (TPPO) byproduct that forms can also impede the reaction.[1]
-
Expert Insight: Ketones are inherently less reactive than aldehydes in Wittig reactions due to greater steric bulk and the electron-donating effect of the two alkyl groups, which reduces the electrophilicity of the carbonyl carbon.[1] For a sterically hindered ketone like this spirocycle, a highly reactive ylide is often necessary.
Solution:
-
Use a More Reactive (Unstabilized) Ylide: Unstabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are more nucleophilic and can overcome the steric barrier presented by the ketone.[1] Even highly hindered ketones like camphor can be successfully olefinated with this type of reagent.[3]
-
Consider Alternative Olefination Methods: If unstabilized ylides do not provide the desired outcome, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for sterically hindered ketones.[1][2]
Potential Cause 2: Ylide Instability or Incomplete Formation The phosphonium ylide must be successfully generated for the reaction to proceed. Non-stabilized ylides are sensitive to air and moisture and can decompose if not handled under an inert atmosphere.[4] The choice of base is also critical for deprotonating the phosphonium salt.
Solution:
-
Ensure Anhydrous and Inert Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Select an Appropriate Base: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are typically required to generate unstabilized ylides.[5][6] For semi-stabilized ylides, weaker bases like potassium tert-butoxide may suffice.[5]
Potential Cause 3: Enolization of the Ketone Under strongly basic conditions required for ylide formation, the ketone can be deprotonated at the α-carbon to form an enolate. This side reaction consumes the ketone and reduces the overall yield.[7]
Solution:
-
Use a "Salt-Free" Ylide: The presence of lithium salts can sometimes promote enolization. Preparing the ylide under conditions that minimize salt concentration can be beneficial.
-
Control Reaction Temperature: Adding the ketone to the pre-formed ylide at low temperatures (e.g., -78 °C) can favor nucleophilic attack at the carbonyl over enolization.
Q2: I'm using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) with 1,4-dioxaspiro[4.5]decan-8-one and getting poor results. Why is this happening?
Stabilized ylides, which contain an electron-withdrawing group (like an ester or ketone), are significantly less reactive than unstabilized ylides.[3][6]
-
Expert Insight: The reduced nucleophilicity of stabilized ylides makes them poor reaction partners for ketones, especially sterically hindered ones.[1][2] These ylides are generally more suitable for reactions with more reactive aldehydes.
Solution:
-
Switch to a More Reactive Olefination Reagent: For introducing an ester group, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred method.[8][9] HWE reagents (phosphonate carbanions) are more nucleophilic than stabilized Wittig ylides and react efficiently with ketones.[10] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[10][11]
| Reaction | Reagent Type | Reactivity with Ketones | Typical Stereoselectivity | Byproduct | Purification |
| Wittig | Stabilized Ylide | Low to None | (E)-selective | Triphenylphosphine oxide (TPPO) | Often difficult (chromatography) |
| HWE | Phosphonate Carbanion | Good | (E)-selective[8][9] | Dialkylphosphate salt | Easy (aqueous extraction)[10] |
Q3: My olefination reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
The stereochemical outcome of an olefination reaction is highly dependent on the type of reagent used and the reaction conditions.
-
For Wittig Reactions:
-
Unstabilized Ylides: Generally favor the formation of (Z)-alkenes under salt-free conditions.[6]
-
Stabilized Ylides: Tend to produce (E)-alkenes due to the thermodynamic stability of the intermediates.[3][12]
-
Schlosser Modification: For unstabilized ylides, this modification can be used to favor the (E)-alkene. It involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures.[2][3]
-
-
For Horner-Wadsworth-Emmons Reactions:
-
The standard HWE reaction strongly favors the formation of the (E)-alkene.[8][9]
-
Still-Gennari Modification: This variation utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF) to selectively produce (Z)-alkenes.[3]
-
Troubleshooting Flowchart for Low Yields
Caption: Troubleshooting Decision Tree for Olefination.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is recommended for synthesizing (E)-alkenes, particularly when a stabilized ylide in a Wittig reaction has failed.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Triethyl phosphonoacetate (or other appropriate phosphonate ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an argon or nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating the formation of the phosphonate carbanion.
-
Olefination: Cool the reaction mixture back to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Reaction Scheme: HWE Olefination
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Aftermath: A Technical Guide to Removing Triphenylphosphine Oxide from Wittig Reaction Mixtures
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize the Wittig reaction and face the common challenge of removing its stoichiometric byproduct, triphenylphosphine oxide (TPPO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to streamline your purification processes, enhance yield, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
A: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly polar and crystalline compound, often sharing similar solubility profiles with the desired alkene products of the Wittig reaction.[1] This similarity makes separation by standard techniques like simple extraction or crystallization challenging.
Q2: What are the primary strategies for removing TPPO?
A: The main approaches to TPPO removal can be broadly categorized into three methods:
-
Precipitation/Crystallization: This leverages the differential solubility of your product and TPPO in various solvents.[1][2]
-
Chromatography: This method separates compounds based on their differing affinities for a stationary phase.[3]
-
Chemical Conversion: This involves reacting TPPO with a specific reagent to form a complex that is easily filtered off.[3][4]
Q3: Can I avoid the formation of TPPO altogether?
A: Yes, several strategies can circumvent the formation of TPPO. One common approach is the use of polymer-supported triphenylphosphine, where the resulting phosphine oxide is simply filtered off at the end of the reaction.[3] Another strategy involves using alternative phosphines whose corresponding oxides have enhanced solubility in acidic or basic aqueous solutions, allowing for their removal through extraction.[3] The Horner-Wadsworth-Emmons reaction is a popular alternative that produces water-soluble phosphate byproducts that are easily removed.[5]
Q4: Is it possible to regenerate triphenylphosphine from the TPPO byproduct?
A: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, with trichlorosilane in the presence of a tertiary amine being a common method.[3][4] This can be a cost-effective and more environmentally friendly approach, especially for large-scale reactions.[3]
Troubleshooting and In-Depth Guides
Scenario 1: My product is non-polar and stable.
For non-polar and stable products, the most direct approach is to exploit the low solubility of TPPO in non-polar solvents.
Method 1: Direct Precipitation and Filtration
-
Principle: TPPO is known to be virtually insoluble in non-polar solvents such as deionized water, cyclohexane, petroleum ether, and hexane.[1][2][6][7] In contrast, it is readily soluble in polar organic solvents like ethanol, methanol, and dichloromethane.[1][6][7] This significant difference in solubility allows for the selective precipitation of TPPO.
-
Troubleshooting: If your product co-precipitates with TPPO, it may be necessary to use a solvent system where your product has moderate solubility, allowing the less soluble TPPO to crash out first. A silica plug filtration can also be effective. After concentrating the reaction mixture, the residue is suspended in a non-polar solvent like pentane or a hexane/ether mixture. The suspension is then passed through a short plug of silica gel. The non-polar product will elute with the solvent, while the more polar TPPO will be retained on the silica.[8][9] This may need to be repeated for complete removal.[3][8][9]
Method 2: Crystallization from a Mixed Solvent System
-
Principle: TPPO has been shown to crystallize well from a benzene-cyclohexane mixture.[3][8] If your product is soluble in this solvent system, you can dissolve the crude reaction mixture in a minimal amount of benzene and then add cyclohexane to induce the crystallization of TPPO.
Scenario 2: My product is polar, making precipitation with non-polar solvents ineffective.
When dealing with polar products, precipitating the TPPO as a metal salt complex is a highly effective strategy.
Method: Precipitation with Metal Salts
-
Principle: TPPO can act as a ligand, forming coordination complexes with various metal salts. These complexes often have low solubility in common organic solvents and can be easily removed by filtration.
-
Detailed Protocol: Precipitation with Zinc Chloride (ZnCl₂) This method is particularly effective in polar solvents.[3][8][10] The addition of a ZnCl₂ solution to the crude reaction mixture precipitates the TPPO as a ZnCl₂(TPPO)₂ complex.[3]
-
Step 1: Preparation of ZnCl₂ Solution. Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Step 2: Dissolution of Crude Product. After the Wittig reaction, perform a standard aqueous workup and remove the organic solvent under reduced pressure. Dissolve the resulting crude residue in a minimal amount of ethanol.
-
Step 3: Precipitation. At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[3]
-
Step 4: Filtration. Stir the mixture to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Scraping the sides of the flask can be helpful. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
-
Alternative Metal Salts:
-
Magnesium Chloride (MgCl₂): This works well in solvents like toluene and dichloromethane, where the MgCl₂-TPPO complex is insoluble.[3][4] However, this method is inefficient in ethereal solvents like THF.[3]
-
Calcium Bromide (CaBr₂): Anhydrous CaBr₂ has demonstrated high efficiency (95-98% removal) for removing TPPO from THF solutions.[3][11]
-
Data Summary: Solubility of Triphenylphosphine Oxide
The choice of solvent is critical for the successful removal of TPPO. The following table summarizes the solubility of TPPO in common laboratory solvents to guide your experimental design.
| Solvent Class | Soluble In | Sparingly Soluble / Insoluble In |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA), Formic Acid, Acetic Acid[1][2][6][7] | Deionized Water[1][2][6][7] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane[3][6][7] | |
| Non-Polar Aromatic | Benzene, Toluene[3][6] | |
| Ethers | Tetrahydrofuran (THF)[4] | Cold Diethyl Ether[4] |
| Esters | Ethyl Acetate[3][6] | |
| Alkanes | Cyclohexane, Hexane, Pentane, Petroleum Ether[1][2][3][6][7] |
Visualizing the Workflow
Decision Tree for TPPO Removal Method Selection
Caption: A decision tree to guide the selection of an appropriate TPPO removal method based on product polarity.
Workflow for TPPO Removal via ZnCl₂ Precipitation
Caption: Step-by-step workflow for the removal of TPPO using the zinc chloride precipitation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. shenvilab.org [shenvilab.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
Technical Support Center: Synthesis of Spirocyclic Esters
Welcome to the Technical Support Center for the synthesis of spirocyclic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Spirocyclic esters, particularly spirolactones, are prevalent motifs in a wide array of natural products and pharmacologically active molecules. Their rigid, well-defined three-dimensional structures make them attractive for modulating biological activity and improving physicochemical properties. However, their synthesis is often fraught with challenges, from controlling stereochemistry at the quaternary spirocenter to managing side reactions inherent to the ester functionality. This guide is structured in a question-and-answer format to directly address the common pitfalls you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most pressing issues encountered during the synthesis of spirocyclic esters, offering explanations and actionable protocols.
Section 1: Reaction Yield and Efficiency
Question 1: My spirocyclization reaction to form a spirocyclic ester is resulting in a low yield. What are the primary factors to investigate?
Answer: Low yields in spirocyclization reactions are a common hurdle and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Areas for Investigation:
-
Steric Hindrance: The formation of a quaternary spirocenter is an inherently challenging transformation due to steric congestion. The approach of the nucleophile to the electrophilic center can be significantly impeded by bulky substituents on the precursor molecule.[1][2]
-
Ring Strain: The stability of the target spirocyclic system plays a significant role. The formation of highly strained rings (e.g., three- or four-membered rings) can be thermodynamically unfavorable, leading to low yields or the formation of alternative, less strained products.[3][4] The ring strain energies in lactone-containing spiro compounds can influence their formation and reactivity.[3]
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, solvent, and catalyst loading, can lead to incomplete conversion or the promotion of side reactions. Careful optimization of these parameters is essential.[5][6]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction by poisoning catalysts, reacting with reagents, or promoting decomposition.
Troubleshooting Workflow:
To systematically address low yields, consider the following experimental workflow:
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Technical Support Center: Stability and Handling of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges during your experiments, ensuring the integrity of your results.
Introduction to the Molecule and its Acid Sensitivity
This compound is a valuable intermediate in organic synthesis, often utilized for the introduction of a cyclohexanone moiety with a protected carbonyl group. The key feature of this molecule is the 1,4-dioxaspiro[4.5]decane group, which is a cyclic ketal. Ketal functional groups are well-known protecting groups for ketones and aldehydes due to their stability under neutral and basic conditions. However, this stability is compromised in the presence of acid, leading to the hydrolysis of the ketal and regeneration of the parent ketone.[1][2] This inherent acid lability is a critical factor to consider in all experimental designs involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that may arise when working with this compound.
Q1: I observed the formation of a new, more polar spot on my TLC plate after purification of my reaction mixture containing this compound on silica gel. What is happening?
A1: This is a classic indication of ketal hydrolysis. Silica gel is inherently acidic and can catalyze the hydrolysis of the spiroketal in your compound, especially when using protic or slightly acidic eluents. The product of this hydrolysis is Ethyl 2-(4-oxocyclohexylidene)acetate, which contains a free ketone group, making it more polar than the starting material.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before use, slurry the silica gel in your desired eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), and then pack the column. This will neutralize the acidic sites on the silica.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography.
-
Minimize Contact Time: Perform the purification as quickly as possible to reduce the exposure time to the acidic stationary phase.
-
Aqueous Work-up Caution: During your reaction work-up, ensure that any aqueous acidic washes are brief and performed at low temperatures to minimize hydrolysis before purification.
Q2: I am planning a multi-step synthesis and need to perform a reaction under acidic conditions. Can I expect my this compound to remain intact?
A2: It is highly unlikely that the spiroketal will remain intact under acidic conditions. The acid-catalyzed hydrolysis of ketals is a well-established and generally efficient reaction.[1][2] The presence of even catalytic amounts of acid in the presence of water will drive the equilibrium towards the deprotected ketone.
Key Considerations for Your Synthetic Strategy:
-
Order of Operations: Plan your synthetic route to introduce the spiroketal protecting group after any steps that require acidic conditions.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., a silyl enol ether).
-
Mild Lewis Acids: Some Lewis acids might be tolerated, but their compatibility should be tested on a small scale first. The reaction's sensitivity will depend on the strength of the Lewis acid and the reaction conditions.
Q3: I intentionally want to deprotect the ketal to obtain Ethyl 2-(4-oxocyclohexylidene)acetate. What are the recommended conditions, and what potential side reactions should I be aware of?
A3: The deprotection (hydrolysis) of the spiroketal can be readily achieved using a variety of acidic conditions. However, the presence of the α,β-unsaturated ester in your molecule requires careful consideration to avoid unwanted side reactions.
Recommended Deprotection Protocols:
| Acid Catalyst | Solvent System | Typical Conditions | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Catalytic amount (0.1-0.2 eq), room temperature to gentle heat. | A common and effective method. The acetone acts as a water scavenger, helping to drive the reaction. |
| Hydrochloric Acid (HCl) | Tetrahydrofuran (THF)/Water | Dilute aqueous HCl (e.g., 1-2 M), room temperature. | Reaction progress should be monitored closely to avoid ester hydrolysis. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Stoichiometric amounts, often at 0 °C to room temperature. | Can be effective, but TFA is a strong acid that may promote side reactions.[3] |
| Silica Sulfuric Acid | Toluene | Heterogeneous catalyst, heating may be required. | Offers the advantage of easy removal of the catalyst by filtration.[4] |
Potential Side Reactions:
-
Ester Hydrolysis: Prolonged exposure to strong aqueous acids can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5][6][7] This is particularly a risk if the reaction is heated for an extended period.
-
Michael Addition: The deprotected product, Ethyl 2-(4-oxocyclohexylidene)acetate, is a Michael acceptor. If nucleophiles are present in the reaction mixture, they could potentially undergo a 1,4-conjugate addition.
-
Isomerization: Under certain conditions, the double bond might be susceptible to isomerization, although this is less common for exocyclic double bonds of this type.
Experimental Workflow for Ketal Deprotection:
Caption: A typical experimental workflow for the acid-catalyzed deprotection of the spiroketal.
Q4: What is the underlying mechanism of the acid-catalyzed hydrolysis of the spiroketal in my compound?
A4: The mechanism of acid-catalyzed ketal hydrolysis is a well-understood process that involves the following key steps:[1][2]
-
Protonation: One of the oxygen atoms of the ketal is protonated by the acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the other oxygen atom assists in the departure of the leaving group, forming a resonance-stabilized oxonium ion intermediate. This is often the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), forming a hemiketal intermediate.
-
Repeat of Protonation and Elimination: The second alkoxy group of the hemiketal is protonated, converting it into a good leaving group. The hydroxyl group then eliminates the alcohol, forming a protonated ketone.
-
Final Deprotonation: The protonated ketone is deprotonated to yield the final ketone product and regenerate the acid catalyst.
Mechanism Diagram:
Caption: Simplified mechanism of acid-catalyzed spiroketal hydrolysis.
By understanding the principles outlined in this guide, you will be better equipped to handle this compound in your research and development activities, ensuring the successful outcome of your synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 | MDPI [mdpi.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Characterization of Impurities in Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Synthesis
Welcome to the technical support center for the synthesis and characterization of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable spirocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful execution of your experiments and the purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Reaction Troubleshooting
Question 1: My Horner-Wadsworth-Emmons (HWE) reaction is resulting in a low yield of the desired E-isomer of this compound. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Horner-Wadsworth-Emmons reaction are a common issue that can often be traced back to several key factors. The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, generally favoring the formation of the thermodynamically more stable E-isomer.[1][2] However, suboptimal conditions can lead to incomplete conversion or the formation of side products.
Potential Causes and Solutions:
-
Inefficient Deprotonation of the Phosphonate Reagent: The reaction is initiated by the deprotonation of the phosphonate ester to form a nucleophilic carbanion.[3][4] If the base used is not strong enough or has degraded, this initial step will be inefficient, leading to a poor yield.
-
Solution: Ensure your base is fresh and of high quality. Sodium hydride (NaH) is a common and effective base for this reaction. For base-sensitive substrates, milder conditions employing lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be utilized.[2]
-
-
Purity of Reactants: The purity of both the phosphonate reagent (triethyl phosphonoacetate) and the ketone (1,4-dioxaspiro[4.5]decan-8-one) is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Reaction Temperature: The temperature can influence the rate and selectivity of the reaction.
-
Solution: While many HWE reactions proceed well at room temperature, some systems benefit from cooling to 0°C during the addition of the base and the ketone to control exothermicity and minimize side reactions. Subsequent warming to room temperature or gentle heating may be required to drive the reaction to completion.
-
Question 2: I am observing a significant amount of the undesired Z-isomer in my reaction product. How can I improve the (E)-stereoselectivity?
Answer:
The Horner-Wadsworth-Emmons reaction is generally highly (E)-selective.[2][3] The formation of a significant amount of the Z-isomer suggests that the reaction conditions may be favoring the kinetic product or that specific reagents are being used that promote Z-selectivity.
Factors Influencing Stereoselectivity:
-
Nature of the Phosphonate Reagent: The structure of the phosphonate reagent has a profound impact on stereoselectivity. While standard triethyl phosphonoacetate strongly favors the E-isomer, certain modified phosphonates, such as those with trifluoroethyl or aryl groups on the phosphorus, are known to promote the formation of the Z-isomer (Still-Gennari and Ando modifications, respectively).[3][7]
-
Solution: Ensure you are using a standard phosphonate reagent like triethyl phosphonoacetate for (E)-selectivity.
-
-
Reaction Conditions: The choice of base and solvent can also influence the E/Z ratio.
-
Solution: For high (E)-selectivity, the use of sodium hydride in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) is recommended. These conditions allow for the equilibration of the intermediates to the thermodynamically favored anti-oxaphosphetane, which leads to the E-alkene.[2]
-
Impurity Characterization
Question 3: I have identified an impurity with a similar mass to my product but a different retention time in GC-MS. What could it be and how can I confirm its identity?
Answer:
An impurity with the same mass as the product is likely an isomer. In the context of the synthesis of this compound, the most probable isomeric impurity is the Z-isomer .
Characterization of the Z-Isomer:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for differentiating between E and Z isomers of α,β-unsaturated esters. The chemical shift of the vinylic proton is particularly informative. In the (E)-isomer, the vinylic proton is trans to the ester group and typically resonates at a lower field (further downfield) compared to the (Z)-isomer where the vinylic proton is cis to the ester group.[8][9]
-
GC-MS: While the mass spectra of the E and Z isomers will be very similar, they can often be separated by gas chromatography due to differences in their boiling points and interactions with the stationary phase. The (E)-isomer is generally more stable and may have a slightly different retention time than the (Z)-isomer.
-
HPLC: Reversed-phase HPLC can also be an effective technique for separating geometric isomers.[10][11][12]
| Impurity | Potential Formation Pathway | Key Characterization Data |
| (Z)-Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | Kinetic control in the HWE reaction. | ¹H NMR: Vinylic proton at a higher field (more shielded) compared to the E-isomer.[8][9] |
| 1,4-Dioxaspiro[4.5]decan-8-one | Incomplete reaction. | GC-MS: Shorter retention time than the product. FT-IR: Strong C=O stretch around 1715 cm⁻¹.[13] |
| Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate | Over-reduction of the double bond. | ¹H NMR: Absence of vinylic proton signals. |
| 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid | Hydrolysis of the ethyl ester.[14][15][16][17] | ¹H NMR: Broad singlet for the carboxylic acid proton. FT-IR: Broad O-H stretch and a C=O stretch at a lower wavenumber than the ester. |
| Michael Adduct | Nucleophilic attack of the phosphonate carbanion on the α,β-unsaturated ester product.[18][19] | MS: Molecular ion peak corresponding to the addition of the phosphonate carbanion to the product. |
Question 4: My final product shows signs of degradation, particularly the presence of a more polar spot on TLC and a broad peak in the ¹H NMR spectrum. What is the likely cause?
Answer:
The presence of a more polar impurity and a broad NMR signal is often indicative of hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetic acid.
Causes and Prevention of Hydrolysis:
-
Acidic or Basic Conditions: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[14][15][16][17]
-
Prevention during Workup: Ensure that the reaction workup is performed under neutral or slightly acidic conditions. Avoid prolonged exposure to strong bases. Washing with a saturated solution of sodium bicarbonate should be done carefully to neutralize any acid, followed by washing with brine to remove excess water.
-
Prevention during Purification and Storage: Use neutral solvents for chromatography and ensure they are dry. Store the final product in a cool, dry place.
-
Characterization of the Hydrolyzed Product:
-
TLC: The carboxylic acid is significantly more polar than the ester and will have a lower Rf value.
-
¹H NMR: The most telling sign is the appearance of a broad singlet in the downfield region of the spectrum (typically >10 ppm) corresponding to the carboxylic acid proton.
-
FT-IR: A broad O-H stretching band will appear in the region of 3300-2500 cm⁻¹, and the C=O stretching frequency of the carboxylic acid will be at a slightly lower wavenumber compared to the ester.[1]
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Analytical Characterization
GC-MS Analysis:
-
Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: 1 µL of a dilute solution of the sample in ethyl acetate.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all components. A typical program could be: 60°C for 2 min, then ramp at 10°C/min to 280°C, and hold for 5 min.[20][21]
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500.
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of α,β-unsaturated esters and their isomers.[10][22]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically employed.
-
Detection: UV detection at a wavelength where the α,β-unsaturated ester chromophore absorbs (typically around 220-260 nm).
FT-IR Spectroscopy:
-
Sample Preparation: Analyze the neat liquid product as a thin film between salt plates (NaCl or KBr).
-
Key Peaks:
-
C=O stretch (ester): Strong absorption around 1715-1730 cm⁻¹.[1][23]
-
C=C stretch: Medium absorption around 1650 cm⁻¹.
-
C-O stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.[24]
-
sp² C-H stretch: Weak absorption just above 3000 cm⁻¹.
-
sp³ C-H stretch: Medium to strong absorptions just below 3000 cm⁻¹.
-
Visualizing Reaction Pathways and Workflows
Reaction Mechanism and Impurity Formation
Analytical Workflow for Impurity Identification
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. scilit.com [scilit.com]
- 20. mdpi.com [mdpi.com]
- 21. uvadoc.uva.es [uvadoc.uva.es]
- 22. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. www1.udel.edu [www1.udel.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectral Features of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. In the absence of directly published experimental spectra for the title compound, this guide leverages a comparative approach, analyzing predicted spectral data alongside experimental data from structurally analogous compounds. This methodology allows for a robust understanding of the key structural influences on the chemical shifts and coupling constants.
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in organic synthesis, often serving as a versatile intermediate. Its structure is characterized by two key features: an α,β-unsaturated ester moiety and a spiroketal group. The electronic interplay between the ester's carbonyl group and the carbon-carbon double bond, combined with the conformational rigidity imposed by the spirocyclic system, results in a unique and informative NMR spectrum. Understanding these spectral features is paramount for reaction monitoring, purity assessment, and the unambiguous confirmation of its chemical structure.
Predicted and Comparative NMR Data
Due to the unavailability of a publicly accessible, experimentally verified NMR spectrum for this compound, we present a predicted NMR dataset. This data is generated using advanced computational algorithms that provide reliable estimations of chemical shifts.[1][2][3] To ground these predictions in experimental reality, we will compare them with the known NMR data of two key structural analogues: Ethyl cyclohexylideneacetate and 1,4-dioxaspiro[4.5]decane .
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted NMR chemical shifts for the title compound. These predictions are based on established NMR prediction engines and provide a strong foundation for spectral interpretation.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Vinylic Proton | ~5.8 | s | 1H | =CH |
| Ethyl Group (-OCH₂CH₃) | ~4.1 | q | 2H | -OCH₂- |
| Spiroketal Protons | ~3.9 | s | 4H | -O-CH₂-CH₂-O- |
| Cyclohexyl Protons (α to C=C) | ~2.5 | t | 2H | -C=C-CH₂- |
| Cyclohexyl Protons | ~1.7 | m | 6H | Cyclohexyl CH₂ |
| Ethyl Group (-OCH₂CH₃) | ~1.2 | t | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~166 | C=O |
| Quaternary Alkene Carbon | ~158 | C=C |
| Vinylic Carbon | ~116 | =CH |
| Spiroketal Carbon | ~108 | O-C-O |
| Spiroketal Carbons | ~64 | -O-CH₂- |
| Ethyl Group Carbon | ~60 | -OCH₂- |
| Cyclohexyl Carbons | ~35, 28, 26 | Cyclohexyl CH₂ |
| Ethyl Group Carbon | ~14 | -CH₃ |
Experimental NMR Data for Comparative Compounds
A direct comparison with structurally related molecules is invaluable for validating the predicted data and understanding the specific spectral contributions of different molecular fragments.
Table 1: Experimental ¹H and ¹³C NMR Data for Ethyl cyclohexylideneacetate
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Vinylic Proton | 5.75 | s | 1H | =CH |
| Ethyl Group (-OCH₂CH₃) | 4.12 | q | 2H | -OCH₂- |
| Cyclohexyl Protons (α to C=C) | 2.85 & 2.19 | m | 4H | -C=C-CH₂- |
| Cyclohexyl Protons | 1.62 | m | 6H | Cyclohexyl CH₂ |
| Ethyl Group (-OCH₂CH₃) | 1.25 | t | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | 166.5 | C=O |
| Quaternary Alkene Carbon | 160.1 | C=C |
| Vinylic Carbon | 115.1 | =CH |
| Ethyl Group Carbon | 59.4 | -OCH₂- |
| Cyclohexyl Carbons | 38.3, 30.9, 28.5, 26.3 | Cyclohexyl CH₂ |
| Ethyl Group Carbon | 14.3 | -CH₃ |
Table 2: Experimental ¹H and ¹³C NMR Data for 1,4-Dioxaspiro[4.5]decane
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Spiroketal Protons | 3.91 | s | 4H | -O-CH₂-CH₂-O- |
| Cyclohexyl Protons | 1.58 | m | 10H | Cyclohexyl CH₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Spiroketal Carbon | 109.1 | O-C-O |
| Spiroketal Carbons | 64.1 | -O-CH₂- |
| Cyclohexyl Carbons | 35.5, 25.2, 24.1 | Cyclohexyl CH₂ |
Comparative Spectral Analysis: Unraveling Structural Effects
By comparing the predicted data for our target molecule with the experimental data of its analogues, we can deduce the influence of the spiroketal moiety.
The α,β-Unsaturated Ester System
The chemical shifts of the vinylic proton (~5.8 ppm) and the ester group protons and carbons in the predicted spectrum of this compound are in close agreement with the experimental values observed for Ethyl cyclohexylideneacetate. This indicates that the electronic environment of the α,β-unsaturated ester system is largely conserved between the two molecules. The electron-withdrawing nature of the ester group deshields the β-vinylic proton, causing it to resonate downfield.[4][5][6]
The Influence of the Spiroketal Group
The most significant differences in the NMR spectra arise from the presence of the 1,4-dioxaspiro[4.5]decane system.
-
¹H NMR: The predicted spectrum for the target molecule shows a sharp singlet at approximately 3.9 ppm, integrating to 4 protons. This is characteristic of the four equivalent protons of the ethylene glycol unit in the spiroketal, as seen in the experimental spectrum of 1,4-dioxaspiro[4.5]decane. The presence of the two oxygen atoms significantly deshields these protons.
-
¹³C NMR: The spiroketal introduces two key signals in the ¹³C NMR spectrum. The quaternary spiroketal carbon (O-C-O) is predicted to appear around 108 ppm, a value consistent with the experimental data for 1,4-dioxaspiro[4.5]decane. The carbons of the ethylene glycol bridge are expected at approximately 64 ppm.
The presence of the spiroketal also influences the chemical shifts of the adjacent cyclohexyl protons and carbons. Compared to Ethyl cyclohexylideneacetate, the protons on the cyclohexyl ring of the target molecule are expected to show slightly different chemical shifts and potentially more complex splitting patterns due to the conformational constraints imposed by the spirocyclic system.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.
Figure 1: Molecular Structure of this compound.
Figure 2: Standard Workflow for NMR Data Acquisition and Analysis.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound. This protocol is based on standard practices for the analysis of α,β-unsaturated esters and related compounds.[7]
5.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
5.2. Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance of ¹³C.
-
5.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the multiplicities (splitting patterns) to deduce proton-proton coupling information.
Conclusion
The NMR spectral features of this compound are a direct reflection of its unique molecular architecture. Through a comparative analysis with structurally related compounds and the use of predicted spectral data, this guide provides a comprehensive framework for understanding the key ¹H and ¹³C NMR signals. The characteristic resonances of the α,β-unsaturated ester system and the spiroketal moiety serve as diagnostic markers for the successful synthesis and purification of this important chemical intermediate. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar molecules, ensuring accurate and reliable structural elucidation.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 1H and 13C NMR Spectra for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, a comprehensive understanding of NMR data is critical for the unambiguous identification and characterization of novel compounds. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a heterocyclic compound with potential applications as a building block in medicinal chemistry.
This document will delve into the theoretical principles governing the observed chemical shifts and coupling patterns, compare the spectral features with related structures, and provide detailed experimental protocols for acquiring high-quality NMR data. The objective is to equip researchers with the necessary knowledge to confidently interpret the NMR spectra of this and similar spirocyclic systems.
Molecular Structure and Key Features
This compound possesses a unique structure characterized by a spirocyclic ketal protecting a cyclohexanone core, and an α,β-unsaturated ester functionality. These features give rise to a distinct and informative NMR spectrum.
1H NMR Spectral Analysis
The proton NMR spectrum provides crucial information about the electronic environment and connectivity of hydrogen atoms within a molecule. For this compound, the key resonances and their interpretations are detailed below.
Expected Chemical Shifts and Multiplicities
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences |
| Ethyl -CH3 | ~1.25 | Triplet | 3H | Shielded alkyl group, coupling to -CH2- |
| Ethyl -CH2- | ~4.15 | Quartet | 2H | Deshielded by adjacent oxygen, coupling to -CH3 |
| Spirocycle -CH2- (positions 6, 7, 9, 10) | ~1.60 - 2.50 | Multiplets | 8H | Complex splitting due to diastereotopic nature and coupling to neighboring protons. |
| Dioxolane -O-CH2-CH2-O- | ~3.95 | Singlet | 4H | Chemically equivalent and deshielded by oxygen atoms. |
| Vinylic =CH- | ~5.80 | Singlet | 1H | Deshielded due to sp2 hybridization and conjugation with the carbonyl group. |
In-Depth Interpretation
The spirocyclic nature of the molecule often leads to complex splitting patterns due to restricted bond rotations and fixed spatial relationships between protons. The protons on the cyclohexane ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.
The vinylic proton at approximately 5.80 ppm is a key diagnostic signal. Its downfield shift is a direct consequence of the deshielding effect of the conjugated carbonyl group. The absence of coupling for this proton indicates no adjacent protons, which is consistent with the ylidene structure.
The ethyl group of the ester functionality presents a classic triplet-quartet pattern. The methylene protons are deshielded by the adjacent oxygen atom, resulting in a chemical shift around 4.15 ppm.
13C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of 13C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.
Expected Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Key Influences |
| Ethyl -C H3 | ~14 | Shielded sp3 carbon. |
| Ethyl -C H2- | ~60 | Deshielded by adjacent oxygen. |
| Spirocycle -C H2- | ~25-40 | Typical range for sp3 carbons in a cyclic system. |
| Dioxolane -O-C H2-C H2-O- | ~65 | Deshielded by oxygen atoms. |
| Spiro C | ~108 | Quaternary carbon of the ketal, deshielded by two oxygens. |
| Vinylic =C H- | ~115 | sp2 carbon, shielded relative to the quaternary vinylic carbon. |
| Vinylic =C < | ~160 | sp2 carbon, deshielded by conjugation and attachment to the spirocycle. |
| Carbonyl C =O | ~165 | Deshielded due to sp2 hybridization and the double bond to oxygen. |
Detailed Interpretation
The 13C NMR spectrum is characterized by several key downfield signals. The carbonyl carbon of the ester appears around 165 ppm, a typical value for α,β-unsaturated esters. The two sp2 carbons of the double bond are also found in the downfield region, with the quaternary carbon appearing at a higher chemical shift than the protonated vinylic carbon due to greater substitution.
The spiro carbon at approximately 108 ppm is another diagnostic peak, significantly deshielded by the two attached oxygen atoms. The carbons of the dioxolane ring are also deshielded by the neighboring oxygen atoms.
Comparative Analysis with Related Structures
To provide a more comprehensive understanding, the NMR data of the title compound can be compared with that of its precursors or structurally similar molecules.
Comparison with 1,4-Dioxaspiro[4.5]decan-8-one
The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, lacks the ethylidene acetate group.
-
1H NMR: The spectrum of the precursor would be simpler, lacking the signals for the ethyl group and the vinylic proton. The signals for the cyclohexane ring protons would also be different due to the change in hybridization at C8 from sp2 to sp2.
-
13C NMR: The most significant difference would be the presence of a ketone carbonyl signal around 210 ppm in the precursor, which is replaced by the vinylic and ester carbonyl signals in the title compound.
Comparison with Ethyl 2-(cyclohexylidene)acetate
This analogue lacks the dioxolane protecting group.
-
1H NMR: The signals for the dioxolane protons around 3.95 ppm would be absent. The chemical shifts of the cyclohexane ring protons would be altered due to the absence of the electron-withdrawing oxygen atoms of the ketal.
-
13C NMR: The spiro carbon signal at ~108 ppm and the dioxolane carbon signals at ~65 ppm would be absent. The signals for the cyclohexane ring carbons would also be shifted.
dot
Caption: Workflow for NMR data acquisition and analysis.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
1H NMR Acquisition
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
13C NMR Acquisition
-
Spectrometer: 400 MHz (operating at ~100 MHz for 13C).
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: -10 to 220 ppm.
Data Processing
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
For 1H spectra, integrate the signals to determine the relative number of protons.
-
For 1H spectra, measure the coupling constants (J-values) for multiplet signals.
dot
Caption: Correlation of molecular fragments with NMR signals.
Conclusion
The 1H and 13C NMR spectra of this compound provide a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and unambiguous assignment of all proton and carbon signals is achievable. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical protocols necessary for the accurate interpretation of the NMR data for this and related spirocyclic compounds. A thorough understanding of these spectroscopic techniques is paramount for advancing research and development in the chemical and pharmaceutical sciences.
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: A Comparative Analysis
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural characterization of novel molecules is paramount. Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a molecule incorporating a spirocyclic ketal, a cyclohexylidene ring, and an α,β-unsaturated ester, presents a unique analytical challenge. Its structure demands a nuanced approach to mass spectrometric analysis, where the choice of ionization technique and an understanding of its intricate fragmentation patterns are critical for confirmation and purity assessment.
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound. We will explore the predicted fragmentation pathways under various ionization conditions, offering a framework for researchers to select the optimal analytical strategy. This analysis is grounded in the fundamental principles of mass spectrometry and supported by experimental data from analogous structures.
The Analytical Challenge: A Molecule of Multiple Moieties
The structure of this compound (Molecular Weight: 226.27 g/mol , Molecular Formula: C₁₂H₁₈O₄) is a composite of three key functional groups, each with its own characteristic mass spectrometric behavior:
-
The 1,4-Dioxaspiro[4.5]decane Core: This spirocyclic ketal is a protective group for a cyclohexanone carbonyl. Ketal structures are known to undergo characteristic fragmentation, often involving the dioxolane ring.
-
The α,β-Unsaturated Ester: The exocyclic double bond conjugated with the ethyl acetate functionality creates a reactive system. This moiety is prone to specific cleavage patterns, including McLafferty rearrangements and α-cleavage relative to the carbonyl group.[1][2]
-
The Ethyl Ester: Simple esters exhibit well-documented fragmentation, typically involving the loss of the alkoxy or acyl group.[3]
The interplay of these functional groups dictates the molecule's fragmentation fingerprint, which can be elucidated and controlled by the choice of ionization method.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. For a moderately polar and volatile molecule like this compound, several options are viable, each offering a different balance between molecular ion preservation and structural information from fragmentation.
| Ionization Technique | Principle | Expected Outcome for Target Molecule | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing extensive fragmentation. | A complex spectrum with numerous fragment ions and potentially a weak or absent molecular ion peak. | Provides a detailed fragmentation pattern useful for structural elucidation and library matching. | The "hard" nature of EI can lead to the loss of the molecular ion, complicating molecular weight determination.[4][5] |
| Chemical Ionization (CI) | A reagent gas is ionized, and these ions transfer charge to the analyte through chemical reactions. | A "softer" ionization yielding a prominent pseudomolecular ion ([M+H]⁺) and some structurally informative fragments. | Preserves the molecular ion, providing clear molecular weight information. Fragmentation can be controlled by the choice of reagent gas.[6][7] | Fragmentation is less extensive than EI, potentially providing less structural detail. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | As a moderately polar compound, it is expected to ionize well, producing a strong [M+H]⁺ or other adduct ions with minimal fragmentation. | A very "soft" ionization technique ideal for determining molecular weight and for coupling with liquid chromatography.[6][8] | Provides minimal fragmentation for structural elucidation without tandem MS (MS/MS). |
Predicted Fragmentation Pathways
A detailed understanding of the likely fragmentation pathways is essential for interpreting the mass spectra of this compound. The following sections outline the predicted fragmentation under both hard (EI) and soft (CI/ESI) ionization conditions.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization event will likely involve the removal of a non-bonding electron from one of the oxygen atoms, forming a radical cation (M⁺˙ at m/z 226). This high-energy species will then undergo a cascade of fragmentation reactions.
Diagram of Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization (EI).
Key Predicted EI Fragments:
-
m/z 181 ([M - OC₂H₅]⁺): This fragment arises from the characteristic α-cleavage of the ester, losing the ethoxy radical.
-
m/z 153 ([M - OC₂H₅ - CO]⁺): Subsequent loss of carbon monoxide from the m/z 181 fragment is a common pathway for acylium ions.
-
m/z 154: A potential retro-Diels-Alder type cleavage of the cyclohexylidene ring could lead to the loss of a neutral C₃H₄O₂ fragment.
-
m/z 140: A McLafferty-type rearrangement involving the ester and the cyclohexyl ring could lead to the loss of ethyl acetate (C₄H₈O₂). However, the geometry may not be optimal for this rearrangement. A more likely fragmentation leading to a significant ion at m/z 140 would involve cleavage within the spirocycle.
-
m/z 99: This prominent fragment is characteristic of the cleavage of the 1,4-dioxaspiro[4.5]decane moiety, as seen in the mass spectrum of the parent spirocycle, 1,4-dioxaspiro[4.5]decane. It represents the charged cyclohexanone ethylene ketal fragment after initial ring opening.
Soft Ionization (CI and ESI) and Tandem MS (MS/MS)
Under softer ionization conditions like CI or ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 227. To gain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
Diagram of Analytical Workflow for Tandem Mass Spectrometry
Caption: A generalized workflow for the analysis of the target molecule using tandem mass spectrometry (MS/MS).
Predicted MS/MS Fragments from [M+H]⁺ (m/z 227):
-
Loss of Ethanol (C₂H₅OH): A common fragmentation pathway for protonated esters, leading to an ion at m/z 181.
-
Loss of Ethylene Glycol (C₂H₆O₂): Fragmentation of the protonated ketal can result in the loss of ethylene glycol, yielding an ion at m/z 165.
-
Cleavage of the Spirocycle: Similar to EI, fragmentation of the spirocyclic system is expected, leading to characteristic product ions.
Experimental Protocols
To provide a practical framework, the following are detailed methodologies for the analysis of this compound using GC-MS with both EI and CI, and LC-MS with ESI.
Protocol 1: GC-MS Analysis (EI and CI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with interchangeable EI and CI sources.
-
GC Conditions:
-
Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
MS Conditions (CI):
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane or isobutane.
-
Mass Range: m/z 80-400.
-
-
Data Analysis: Compare the obtained spectra. The EI spectrum should be matched against spectral libraries (e.g., NIST, Wiley) if available for similar compounds. The CI spectrum will confirm the molecular weight.
Protocol 2: LC-MS/MS Analysis (ESI)
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
-
MS/MS Conditions:
-
Precursor Ion: m/z 227.
-
Collision Energy: Ramp from 10 to 40 eV to obtain a comprehensive fragmentation pattern.
-
Product Ion Scan Range: m/z 50-250.
-
-
Data Analysis: Identify the precursor ion in the MS1 scan and analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
Conclusion and Recommendations
The mass spectrometric characterization of this compound requires a multi-faceted approach. No single ionization technique provides all the necessary information.
-
For initial identification and structural elucidation, GC-MS with Electron Ionization (EI) is highly recommended. The resulting complex fragmentation pattern, although potentially lacking a molecular ion, offers a rich fingerprint for structural confirmation, especially when combined with predicted fragmentation pathways.
-
To unambiguously determine the molecular weight, Chemical Ionization (CI) is the preferred method in a GC-MS workflow, as it will produce a strong pseudomolecular ion.
-
For analyses requiring high sensitivity and for coupling with liquid-phase separations, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the optimal choice. While ESI alone provides minimal structural information, the fragmentation of the isolated protonated molecule in the collision cell allows for detailed structural confirmation.
By leveraging the complementary nature of these ionization techniques, researchers and drug development professionals can achieve a comprehensive and confident characterization of this and other similarly complex molecules.
References
A Comparative Guide to the Infrared Spectrum of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Structural and Spectroscopic Overview
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate possesses three key functional groups that dominate its infrared spectrum: an α,β-unsaturated ester, an exocyclic carbon-carbon double bond, and a spiroketal (specifically, an ethylene ketal of a cyclohexanone derivative). Each of these moieties has characteristic absorption frequencies that, when taken together, create a unique spectroscopic fingerprint.
-
α,β-Unsaturated Ester : The conjugation of the C=C double bond with the carbonyl group (C=O) is the most electronically significant feature. This delocalization of π-electrons lowers the force constant of both bonds, resulting in a shift of their absorption frequencies to lower wavenumbers compared to their non-conjugated counterparts.[1][2]
-
Spiroketal : The 1,4-dioxaspiro[4.5]decane moiety is characterized by strong C-O (ether-like) stretching vibrations. The spirocyclic nature of the ketal introduces a degree of rigidity and symmetry that influences the appearance of these bands.
-
Alkene : The exocyclic C=C bond and the associated vinylic C-H bond (=C-H) provide additional diagnostic peaks.
The logical workflow for analyzing the spectrum of our target compound involves predicting its key absorptions and then comparing them with real-world data from closely related structures to validate our predictions.
Caption: Workflow for the identification of the target compound via comparative IR analysis.
Predicted IR Absorption Analysis
Based on established infrared spectroscopy correlation data, we can predict the characteristic absorption bands for this compound.[3][4]
-
C-H Stretching (Aliphatic & Vinylic) :
-
2950-2850 cm⁻¹ (Strong) : These bands arise from the sp³ C-H stretching vibrations within the ethyl group and the cyclohexane ring of the spiroketal.
-
~3050 cm⁻¹ (Medium) : A peak is expected just above 3000 cm⁻¹ corresponding to the stretching vibration of the vinylic hydrogen on the exocyclic double bond (=C-H). The presence of a peak in this region is a strong indicator of unsaturation.[4]
-
-
C=O Carbonyl Stretching :
-
1730-1715 cm⁻¹ (Strong, Sharp) : This is the most prominent peak in the spectrum. For a typical saturated aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[1][5] The conjugation with the C=C double bond in our target molecule delocalizes electron density, weakening the C=O bond and shifting its absorption to a lower wavenumber.[2][6]
-
-
C=C Alkene Stretching :
-
1650-1640 cm⁻¹ (Medium) : This absorption is due to the C=C stretching vibration. Its intensity is enhanced by the conjugation with the ester group. For comparison, a non-conjugated alkene C=C stretch is often weaker.
-
-
C-O Stretching (Ester & Ketal) :
-
1300-1000 cm⁻¹ (Multiple Strong Bands) : This region, often called the "fingerprint region," will be complex but highly informative.[3] We expect to see several strong bands corresponding to:
-
The asymmetric C-O-C stretch of the ester (=C-O-C).
-
The symmetric C-O-C stretch of the ester (O=C-O-).
-
Multiple strong C-O stretching bands from the spiroketal group. Ketal and acetal groups are well-known for producing intense absorptions in this region.[7]
-
-
Comparative Analysis with Structural Alternatives
To contextualize the predicted spectrum, we will compare it with two carefully selected alternative compounds: one that removes the spiroketal and one that removes the α,β-unsaturation.
Caption: Structural relationship between the target molecule and its comparative analogs.
Alternative 1: Ethyl cyclohexylideneacetate
This compound (CAS 1552-92-7) is an excellent analog as it preserves the core α,β-unsaturated ethyl ester functionality attached to a six-membered ring but lacks the spiroketal.[8][9]
-
Similarities : The IR spectrum of Ethyl cyclohexylideneacetate will show nearly identical absorptions for the C=O stretch (~1720 cm⁻¹), the C=C stretch (~1650 cm⁻¹), the vinylic =C-H stretch (~3050 cm⁻¹), and the ester C-O stretches.
-
Key Difference : The primary distinction will be in the 1200-1000 cm⁻¹ region. While Ethyl cyclohexylideneacetate will have some C-C and C-H bending modes here, it will lack the multiple, very strong, sharp C-O stretching bands characteristic of the ethylene ketal group present in our target molecule.
Alternative 2: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This analog (CAS 1489-97-0) contains the spiroketal and the ethyl ester but is saturated; it lacks the exocyclic C=C double bond.[10]
-
Similarities : Its spectrum will be dominated by strong sp³ C-H stretches (below 3000 cm⁻¹) and the intense, complex C-O stretching patterns of the spiroketal in the 1200-1000 cm⁻¹ region, which should be very similar to our target molecule.
-
Key Differences :
-
C=O Stretch Position : The ester carbonyl is not conjugated. Therefore, its C=O stretching absorption will appear at a higher wavenumber, around 1740-1735 cm⁻¹ . This upward shift of ~20 cm⁻¹ is a direct and powerful confirmation of the conjugation in the target molecule.
-
Absence of Alkene Peaks : The spectrum will show a complete absence of the C=C stretch (~1650 cm⁻¹) and the vinylic =C-H stretch (above 3000 cm⁻¹).
-
Summary of Comparative Spectral Data
The table below summarizes the expected key IR absorption frequencies for the target molecule and its alternatives. This side-by-side comparison provides a clear guide for spectral interpretation.
| Functional Group Vibration | Target Molecule (Predicted) | Alternative 1: Ethyl cyclohexylideneacetate[8] | Alternative 2: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate[10] | Rationale for Difference |
| Vinylic =C-H Stretch | ~3050 cm⁻¹ (Medium) | Present | Absent | Confirms C=C bond presence. |
| Aliphatic C-H Stretch | 2950-2850 cm⁻¹ (Strong) | Present | Present | Common to all three structures. |
| Ester C=O Stretch | 1725-1715 cm⁻¹ (Strong) | ~1720 cm⁻¹ | ~1740 cm⁻¹ | Lower frequency indicates C=C conjugation. |
| Alkene C=C Stretch | ~1650 cm⁻¹ (Medium) | Present | Absent | Confirms C=C bond presence. |
| Ketal/Ester C-O Stretches | 1300-1000 cm⁻¹ (Multiple, Strong) | Present (Ester only) | Present (Multiple, Strong) | Absence of strong ketal bands in Alt. 1 confirms the spiro-moiety. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the use of a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and reliable setup for liquid or solid samples.
Objective: To obtain a clean, reproducible infrared spectrum of the analyte for structural confirmation.
Instrumentation: FT-IR Spectrometer (e.g., Bruker Tensor 27[8]), Diamond or Germanium ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan (Self-Validation Step)
-
Rationale: The background scan is critical as it measures the spectrum of the ambient environment (water vapor, CO₂) and the ATR crystal itself. This background is then mathematically subtracted from the sample spectrum to ensure the resulting data is solely from the analyte.
-
Procedure:
-
Ensure the ATR crystal is impeccably clean. Wipe with a lint-free tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.
-
Navigate to the instrument control software's "Background" or "Collect Background" function.
-
With nothing on the crystal, initiate the scan. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Verify the background spectrum shows expected low-level noise and characteristic atmospheric CO₂ bands (~2350 cm⁻¹).
-
-
-
Sample Application
-
Rationale: Proper sample contact with the ATR crystal is essential for achieving a strong, high-quality signal.
-
Procedure:
-
Place a single drop of the liquid sample, this compound, directly onto the center of the ATR crystal.
-
If using a solid sample, place a small amount on the crystal and use the pressure clamp to ensure firm, even contact.
-
-
-
Sample Spectrum Acquisition
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.
-
Procedure:
-
Navigate to the "Sample" or "Collect Sample" function.
-
Enter a unique sample name and specify the number of scans (e.g., 32 scans) and resolution (e.g., 4 cm⁻¹).
-
Initiate the scan. The software will automatically ratio the sample scan against the stored background scan.
-
-
-
Data Processing and Analysis
-
Rationale: Post-acquisition processing helps to correct for physical phenomena and present the data in a standardized format.
-
Procedure:
-
Apply an ATR correction if required by the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline (0% absorbance or 100% transmittance).
-
Use the peak-picking tool to label the wavenumbers of all significant absorption bands.
-
Compare the obtained peak values with the predicted and comparative data (Section 4 Table) to confirm the structure.
-
-
-
Clean-up
-
Rationale: Prevents cross-contamination between samples.
-
Procedure:
-
Thoroughly clean the ATR crystal with a suitable solvent as described in Step 1.
-
Run a "clean check" scan to ensure no residue from the sample remains.
-
-
Conclusion
The infrared spectrum of this compound is defined by a unique combination of absorptions. The definitive features are a strong carbonyl peak in the conjugated region (1725-1715 cm⁻¹), medium-intensity peaks for the C=C bond (~1650 cm⁻¹) and its associated vinylic C-H (~3050 cm⁻¹), and a series of intense, characteristic C-O stretching bands from the spiroketal moiety between 1300-1000 cm⁻¹. By comparing this predicted spectral profile with the known spectra of non-ketal and saturated analogs, researchers can unequivocally confirm the presence of all key structural components, demonstrating the power of comparative IR analysis in modern chemical research.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 [chemicalbook.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of optimized and efficient synthetic routes is a cornerstone of modern chemical research and drug development. A key intermediate, Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, serves as a critical building block in the synthesis of numerous biologically active compounds. Traditionally, its synthesis is accomplished via the Horner-Wadsworth-Emmons (HWE) reaction. While effective, the classical HWE protocol often necessitates the use of strong, hazardous bases and can present challenges in purification. This guide offers a comprehensive analysis of alternative reagents and methodologies, providing experimental data and detailed protocols to empower researchers in selecting the most suitable approach for their synthetic goals.
The Benchmark: The Horner-Wadsworth-Emmons (HWE) Reaction
The standard synthesis of this compound involves the olefination of 1,4-dioxaspiro[4.5]decan-8-one.[1] The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion to react with the ketone, typically yielding the thermodynamically favored (E)-alkene.[2][3][4] The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for reactions with a broader range of aldehydes and ketones.[5] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.[4][6]
Figure 1. General scheme of the Horner-Wadsworth-Emmons reaction.
Alternative Reagents and Methodologies: A Comparative Analysis
Several alternatives to the standard HWE protocol have been developed to address its limitations, focusing on milder reaction conditions, improved stereoselectivity, and greener chemistry.
Phase-Transfer Catalysis (PTC) for the HWE Reaction
Phase-transfer catalysis offers a practical and efficient alternative to the use of strong, anhydrous bases like sodium hydride.[7][8][9] In this system, the reaction occurs in a biphasic mixture, typically an organic solvent and a concentrated aqueous base (e.g., 50% NaOH). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the phosphonate.
Advantages:
-
Milder Conditions: Avoids the need for pyrophoric and moisture-sensitive bases.
-
Simplified Workup: Easy separation of the aqueous and organic phases.
-
Enhanced Safety: Reduces the hazards associated with strong bases.
-
Potential for Catalyst Recycling: The catalyst and aqueous phase can sometimes be reused.[7][8]
Still-Gennari Olefination for (Z)-Alkene Synthesis
While the standard HWE reaction predominantly yields (E)-alkenes, the Still-Gennari modification provides a reliable method for the synthesis of (Z)-alkenes.[2][10][11] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether at low temperatures.[2][6][11] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetically favored (Z)-product.[2][12]
Advantages:
-
High (Z)-Selectivity: Excellent for accessing the thermodynamically less stable cis-isomer.[13]
-
Predictable Stereochemical Outcome: The choice of reagents reliably dictates the geometry of the double bond.[11]
Disadvantages:
-
Specialized Reagents: Requires more expensive and specialized phosphonates and crown ethers.
-
Strict Reaction Conditions: Necessitates low temperatures and an inert atmosphere.[11]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful method for constructing double bonds, particularly for the synthesis of (E)-alkenes.[14][15] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base.[14] It is a modified, often one-pot version of the classical Julia-Lythgoe olefination.[14][16] The reaction proceeds under mild conditions and has a broad substrate scope with good functional group tolerance.[14]
Advantages:
-
High (E)-Selectivity: A reliable method for the synthesis of trans-alkenes.[14][15]
-
Mild Reaction Conditions: Offers user-friendly conditions compatible with various functional groups.[17]
Disadvantages:
-
Multi-step Substrate Preparation: The required sulfone reagent needs to be synthesized separately.
-
Potential for Byproducts: The sulfone byproducts may necessitate chromatographic purification.[16]
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Synthesis
-
Preparation: Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF at 0 °C.
-
Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction: Cool the reaction mixture to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.
-
Workup: Allow the reaction to proceed overnight at room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Figure 2. Workflow for the standard Horner-Wadsworth-Emmons synthesis.
Protocol 2: Phase-Transfer Catalyzed Horner-Wadsworth-Emmons Synthesis
-
Setup: In a flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), triethyl phosphonoacetate (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable organic solvent like dichloromethane.
-
Reaction: Add a 50% aqueous solution of sodium hydroxide (3-5 eq) and stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Conclusion
The synthesis of this compound can be achieved through various olefination strategies. While the traditional Horner-Wadsworth-Emmons reaction is a robust and widely used method, alternative approaches offer significant advantages. The use of phase-transfer catalysis provides a safer and more environmentally friendly option with a simplified workup. For specific stereochemical requirements, the Still-Gennari and Julia-Kocienski olefinations are powerful tools for the synthesis of (Z)- and (E)-alkenes, respectively. The selection of the optimal method will depend on the specific needs of the synthesis, including desired stereochemistry, scale, cost, and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Still-Gennari Olefination [ch.ic.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 16. Julia Olefination [organic-chemistry.org]
- 17. Julia Olefination Reaction | TCI EUROPE N.V. [tcichemicals.com]
Reactivity comparison of "Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate" with similar compounds
Introduction
In the landscape of modern drug discovery and complex molecule synthesis, α,β-unsaturated esters serve as pivotal building blocks. Their reactivity profile, particularly as Michael acceptors, allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate against structurally similar compounds.
The core of this analysis lies in understanding how the unique spirocyclic ketal moiety influences the electrophilicity of the β-carbon and the overall steric accessibility of the reactive centers. We will explore this through the lens of three fundamental reaction types: Michael addition, conjugate reduction, and [4+2] cycloaddition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this and related compounds in their synthetic endeavors.
For the purpose of this comparative analysis, we have selected two key comparator compounds:
-
Ethyl 2-cyclohexylideneacetate (Comparator A): This compound represents the non-ketalized analogue, allowing for a direct assessment of the electronic and steric effects of the spiroketal group versus a simple exocyclic double bond.
-
Ethyl 2-cyclopentylideneacetate (Comparator B): This smaller ring analogue will help to elucidate the impact of ring strain and conformational differences on reactivity.
Theoretical Framework: Predicting Reactivity
The reactivity of α,β-unsaturated carbonyl compounds is a well-established principle in organic chemistry, governed by the electrophilicity of both the carbonyl carbon and the β-carbon.[1] Nucleophilic attack can occur at either position, with conjugate (1,4-) addition often favored by softer nucleophiles.[2]
We hypothesize that the presence of the 1,4-dioxaspiro[4.5]decane moiety in our target compound will introduce significant steric hindrance around the β-carbon, thereby reducing its reactivity towards nucleophiles compared to the less hindered Comparator A. The spirocyclic system is conformationally more rigid than a simple cyclohexane ring, which may further influence the approach of reactants. Electronically, the oxygen atoms of the ketal are not expected to significantly alter the electron-withdrawing nature of the ester group, thus steric factors are predicted to be the dominant differentiating factor.
Comparative Reactivity Analysis: Experimental Protocols and Data
To quantitatively assess the reactivity differences, a series of standardized experiments are proposed. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Michael Addition with Thiophenol
The Michael addition of a soft nucleophile like thiophenol is a classic method for evaluating the susceptibility of an α,β-unsaturated system to conjugate addition.[2]
-
To a solution of the α,β-unsaturated ester (1.0 mmol) in 10 mL of THF, add thiophenol (1.2 mmol).
-
Add a catalytic amount of a mild base, such as triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: Experimental workflow for the comparative Michael addition of thiophenol.
| Compound | Reaction Time (h) | Yield (%) |
| This compound | TBD | TBD |
| Ethyl 2-cyclohexylideneacetate (Comparator A) | TBD | TBD |
| Ethyl 2-cyclopentylideneacetate (Comparator B) | TBD | TBD |
TBD: To Be Determined experimentally.
Expected Outcome: We anticipate that the reaction time for this compound will be significantly longer than for Comparator A, reflecting the increased steric hindrance around the β-carbon. Comparator B may exhibit reactivity intermediate between the target compound and Comparator A.
Conjugate Reduction with Sodium Borohydride
The reduction of the carbon-carbon double bond in α,β-unsaturated esters can be achieved using sodium borohydride, often in the presence of a catalyst or in a protic solvent. This reaction is sensitive to both steric and electronic factors.
-
Dissolve the α,β-unsaturated ester (1.0 mmol) in 10 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor by TLC or GC.
-
Upon completion, carefully add 5 mL of 1 M HCl to quench the excess NaBH₄.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Figure 2: Generalized mechanism of conjugate reduction of an α,β-unsaturated ester.
| Compound | Reaction Time (h) | Yield of Saturated Ester (%) |
| This compound | TBD | TBD |
| Ethyl 2-cyclohexylideneacetate (Comparator A) | TBD | TBD |
| Ethyl 2-cyclopentylideneacetate (Comparator B) | TBD | TBD |
TBD: To Be Determined experimentally.
Expected Outcome: The steric bulk of the spiroketal is expected to slow down the rate of hydride delivery to the β-carbon, leading to a longer reaction time for the target compound compared to the comparators.
Diels-Alder Cycloaddition with Cyclopentadiene
The Diels-Alder reaction provides a measure of the dienophilic character of the α,β-unsaturated ester. The reactivity in this [4+2] cycloaddition is sensitive to steric hindrance on the dienophile.[3]
-
In a sealed tube, dissolve the α,β-unsaturated ester (1.0 mmol) in 5 mL of toluene.
-
Add freshly cracked cyclopentadiene (3.0 mmol).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.
-
Analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio.
-
Purify the adduct by column chromatography.
Figure 3: Experimental workflow for the Diels-Alder reaction.
| Compound | Conversion (%) | Diastereomeric Ratio (endo:exo) |
| This compound | TBD | TBD |
| Ethyl 2-cyclohexylideneacetate (Comparator A) | TBD | TBD |
| Ethyl 2-cyclopentylideneacetate (Comparator B) | TBD | TBD |
TBD: To Be Determined experimentally.
Expected Outcome: Due to the significant steric shielding of one face of the double bond by the spiroketal, the Diels-Alder reaction with the target compound is expected to proceed slower (lower conversion) and potentially with higher diastereoselectivity compared to Comparator A.
Conclusion
This guide provides a framework for the systematic evaluation of the reactivity of this compound. Based on established principles of organic chemistry, it is predicted that the spiroketal moiety will exert a significant steric influence, leading to reduced reactivity in Michael additions and conjugate reductions, and potentially altered stereoselectivity in Diels-Alder reactions when compared to its non-ketalized and smaller-ring analogues. The provided experimental protocols offer a robust methodology for researchers to generate quantitative data to validate these hypotheses and to inform the strategic use of this and similar spirocyclic building blocks in their synthetic campaigns.
References
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Isomers
Introduction: The Analytical Challenge of E/Z Isomerism
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is an α,β-unsaturated ester featuring a spirocyclic acetal protective group.[1][2] Its synthesis, typically via olefination reactions like the Horner-Wadsworth-Emmons, can often lead to a mixture of geometric isomers: the E (entgegen) and Z (zusammen) forms. The spatial arrangement of substituents around the exocyclic double bond is the sole difference between these isomers, yet this can have profound implications for their chemical reactivity, biological activity, and physical properties.
For researchers in drug development and materials science, the precise characterization and differentiation of these isomers are not merely academic exercises; they are critical for ensuring product consistency, efficacy, and safety. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of the E and Z isomers of this compound. We will delve into the causality behind experimental choices and present the data that forms a self-validating analytical system.
Figure 1: Chemical structures of the (E)- and (Z)-isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing geometric isomers due to its sensitivity to the local electronic environment and through-space proximity of nuclei.[3]
Theoretical Underpinnings
The key to differentiation lies in the anisotropic effect of the carbonyl (C=O) group and the Nuclear Overhauser Effect (NOE).
-
Chemical Shift (¹H NMR): The carbonyl group possesses a diamagnetic anisotropic cone. Nuclei located in its deshielding region (in the plane of the C=O bond) will resonate at a higher chemical shift (downfield). In the Z isomer, the vinylic proton (=CH) is spatially closer to the carbonyl oxygen, placing it in this deshielding zone relative to its position in the E isomer. Consequently, the vinylic proton of the Z isomer is expected to appear significantly downfield compared to that of the E isomer.[4]
-
Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE is observed between nuclei that are typically less than 5 Å apart, regardless of their bonding connectivity. This makes it an ideal tool for confirming stereochemistry. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, we expect to see a cross-peak between the vinylic proton and the nearby allylic protons on the spirocyclic ring for the Z isomer. Conversely, for the E isomer, a cross-peak should be visible between the vinylic proton and the protons of the ethyl ester group.[5][6][7]
Experimental Protocol: 2D NOESY
This protocol outlines the acquisition of a 2D NOESY spectrum, which provides unambiguous structural assignment.
-
Sample Preparation: Dissolve ~5-10 mg of the isomer mixture in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from acidic impurities which could catalyze E/Z isomerization.[5]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Initial Scans: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the vinylic and allylic protons for both isomers.
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Crucial Parameter: Set the mixing time (d8) to a value appropriate for small molecules, typically between 500 ms and 800 ms. This allows sufficient time for NOE cross-relaxation to build up.
-
Acquire a sufficient number of scans (e.g., 8-16) for each of the 256-512 increments in the indirect dimension (t1) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) with sine-bell window functions in both dimensions and perform a two-dimensional Fourier transform.
Expected Results & Interpretation
The analysis of the NOESY spectrum provides the definitive assignment.
Diagram 1: Expected key NOE correlations for isomer identification.
-
For the Z-Isomer: A clear cross-peak will be observed between the signal of the vinylic proton and the signals of the allylic protons on the spiro-cyclohexane ring.
-
For the E-Isomer: A cross-peak will connect the vinylic proton signal with the methylene (-CH₂) and/or methyl (-CH₃) protons of the ethyl ester group.
| Technique | (E)-Isomer Prediction | (Z)-Isomer Prediction | Confidence Level |
| ¹H NMR | Vinylic proton at a relatively upfield chemical shift. | Vinylic proton at a relatively downfield chemical shift. | High |
| ¹³C NMR | Minor shifts in C=O, C=C, and allylic carbons. | Minor shifts in C=O, C=C, and allylic carbons. | Medium |
| 2D NOESY | NOE between vinylic H and ethyl ester protons. | NOE between vinylic H and allylic ring protons. | Definitive |
Table 1: Summary of Expected NMR Spectroscopic Data.
Infrared (IR) Spectroscopy: A Rapid but Ambiguous Method
IR spectroscopy is an excellent tool for confirming the presence of functional groups but often lacks the subtlety to distinguish between geometric isomers of α,β-unsaturated esters.
Theoretical Underpinnings
The primary absorptions of interest are the carbonyl (C=O) and alkene (C=C) stretching vibrations.[8]
-
C=O Stretch: For α,β-unsaturated esters, the C=O stretching frequency is lowered due to conjugation compared to a saturated ester. It typically appears in the 1715-1730 cm⁻¹ range.[9][10]
-
C=C Stretch: The alkene stretch for this conjugated system is expected around 1640-1680 cm⁻¹.[11]
While subtle differences in the dipole moment and bond strength between the E and Z isomers may lead to slight shifts (a few cm⁻¹) in these peak positions, these differences are often too small to be reliable for definitive assignment, especially when analyzing a mixture.[12] The overall IR spectra of both isomers are expected to be very similar.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal. No further preparation is required.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Expected Results & Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| C-H (sp²) stretch | ~3050-3100 | From the vinylic proton. |
| C-H (sp³) stretch | ~2850-3000 | From the ethyl and spiro-ring protons. |
| C=O (ester) stretch | ~1715-1730 | Lowered due to conjugation. Minor, if any, shift between isomers.[10] |
| C=C (alkene) stretch | ~1640-1660 | Conjugated alkene stretch. |
| C-O (ester) stretch | ~1000-1300 | Two characteristic strong bands.[8] |
Table 2: Key Expected IR Absorption Bands.
The primary value of IR is to confirm the successful synthesis of the α,β-unsaturated ester functional group, not to differentiate its geometric isomers.
Mass Spectrometry (MS): Confirmation, Not Differentiation
Mass spectrometry is essential for confirming the molecular weight of the target compound. However, under standard electron ionization (EI) conditions, it is generally incapable of distinguishing between E and Z isomers.
Theoretical Underpinnings
Electron ionization is a high-energy process. The radical cation (M⁺˙) initially formed may have enough internal energy to allow for rotation around what was formerly the double bond, leading to an equilibrium of geometries before fragmentation occurs. As a result, both the E and Z isomers are expected to produce identical or nearly indistinguishable mass spectra.[13] While some specialized MS techniques can differentiate isomers, standard GC-MS or direct infusion ESI-MS will not.[14][15]
The primary utility of a technique like Gas Chromatography-Mass Spectrometry (GC-MS) lies in the chromatographic separation of the isomers before they enter the mass spectrometer. The isomers will likely have slightly different retention times, allowing for their quantification, but their individual mass spectra will be the same.
Experimental Protocol: GC-MS
Diagram 2: Workflow for GC-MS analysis of isomers.
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This temperature gradient will separate the isomers based on their boiling points and column interactions.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: Set to ~280 °C.
-
Expected Results & Interpretation
-
Chromatogram: Two distinct peaks with slightly different retention times will be observed, one for the E isomer and one for the Z isomer.
-
Mass Spectrum: Both peaks will yield identical mass spectra. The molecular ion peak (M⁺˙) will be observed at m/z 226. The fragmentation pattern will be characteristic of the molecule's structure, likely involving cleavages of the spirocyclic acetal and the ethyl ester group, but it will not be unique to either isomer.
Conclusion: A Multi-faceted Approach with a Clear Verdict
For the comprehensive and unambiguous analysis of this compound isomers, a multi-technique approach is recommended, though one technique stands out as definitive.
| Technique | Primary Application | Ability to Differentiate E/Z Isomers |
| NMR (2D NOESY) | Unambiguous 3D structure elucidation. | Excellent / Definitive |
| IR Spectroscopy | Functional group confirmation. | Poor / Unreliable |
| GC-MS | Separation and molecular weight confirmation. | Separates only (GC part) ; MS part does not differentiate. |
Table 3: Comparative Summary of Analytical Techniques.
While IR and MS are indispensable for confirming the presence of the correct compound and its functional groups, they are inadequate for the task of stereoisomer assignment. 2D NOESY NMR spectroscopy is the gold standard and most authoritative method for distinguishing between the E and Z isomers of this molecule, providing irrefutable evidence based on through-space proton proximities.
References
- 1. chemscene.com [chemscene.com]
- 2. Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester | C12H18O4 | CID 373318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis and determination of the absolute configuration of (−)-(5R,6Z)-dendrolasin-5-acetate from the nudibranch Hypselodoris jacksoni [beilstein-journals.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR Spectrum: Esters [quimicaorganica.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. datapdf.com [datapdf.com]
- 14. mdpi.com [mdpi.com]
- 15. Mass–Energy Profiles Obtained by Quantum Chemical Computing Applied in Mass Spectrometry: A Case Study with Identification of a Group of Acetalized Monosaccharide Isomers | CoLab [colab.ws]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Spiro[4.5]decanes: A Comparative Analysis of Modern and Classical Methodologies
The spiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality and conformational rigidity provide a unique architectural foundation for the development of novel therapeutics and the exploration of complex biological systems. This guide offers a comparative analysis of prominent synthetic strategies for accessing functionalized spiro[4.5]decanes, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each methodology, present detailed experimental protocols, and offer a quantitative comparison of their performance.
The Strategic Imperative: Why Spiro[4.5]decanes?
The spiro[4.5]decane motif is a recurring theme in a diverse array of natural products, many of which exhibit significant biological activity. From the antimicrobial and antifungal properties of compounds like lubiminol to the potential of others as inhibitors of critical biological pathways, the value of this structural class is well-established. The spirocyclic core imparts a level of structural novelty and complexity that is often associated with potent and selective biological activity, making the development of efficient and versatile synthetic routes a paramount objective in modern organic chemistry.
Comparative Analysis of Synthetic Strategies
The construction of the spiro[4.5]decane core can be approached through a variety of synthetic disconnections. In this guide, we will focus on three principal strategies:
-
Cycloaddition Reactions: Building the spirocyclic framework through the convergent formation of multiple carbon-carbon bonds.
-
Rearrangement Reactions: Leveraging the power of pericyclic reactions to orchestrate the formation of the spirocenter from strategically designed precursors.
-
Tandem, Domino, and Cascade Reactions: Engineering elegant one-pot transformations that construct the spiro[4.5]decane skeleton with high efficiency and atom economy.
Cycloaddition Strategies: Convergent Power
Cycloaddition reactions offer a powerful and often convergent approach to the synthesis of spiro[4.5]decanes. By bringing together two or more reactants to form the cyclic system, these methods can rapidly build molecular complexity.
A classic and robust method for the synthesis of spiro[4.5]decanes involves the photochemical [2+2] cycloaddition of a cyclopentenone with an alkene, followed by a rearrangement of the resulting cyclobutane adduct.[1] This strategy has been successfully applied in the total synthesis of natural products such as acorenone.[1]
Mechanism Rationale: The photochemical excitation of the cyclopentenone promotes it to an excited state, which then undergoes a cycloaddition with the alkene to form a strained cyclobutane ring. The subsequent rearrangement, often base-catalyzed, proceeds through a ring-opening and re-cyclization sequence to afford the thermodynamically more stable spiro[4.5]decane skeleton. The choice of solvent and temperature is critical to control the efficiency of the cycloaddition and minimize side reactions.
Experimental Protocol: Photochemical [2+2] Cycloaddition for Spiro[4.5]decan-7-one Synthesis [1]
-
Cycloaddition: A solution of 2-cyclopentenone (1.0 equivalent) and the desired alkene (1.5–2.0 equivalents) in acetone or acetonitrile is cooled to between -70 °C and -50 °C.
-
The solution is irradiated with a high-pressure mercury lamp (λ > 300 nm) while bubbling nitrogen through the mixture.
-
The reaction progress is monitored by gas chromatography (GC) for the formation of the cycloadduct.
-
Rearrangement: Upon completion of the cycloaddition, the solvent is removed, and the crude cycloadduct is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is stirred at room temperature to induce the rearrangement.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Data Presentation: Comparison of Cycloaddition Strategies
| Method | Key Transformation | Typical Reagents & Conditions | Yield (%) | Diastereoselectivity (d.r.) | Key Advantages |
| [2+2] Photochemical Cycloaddition | Cyclopentenone + Alkene | hv, low temperature; then base | 60-80 | Varies | Robust, well-precedented |
| [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalen-1-ones + N-cyclopropylanilines | Photocatalysis, organocatalysis | up to 88 | up to 99:1 | Mild conditions, high stereoselectivity |
Rearrangement-Based Methods: Strategic Bond Reorganization
Rearrangement reactions provide an elegant and often highly stereoselective means of constructing the spiro[4.5]decane framework. These methods rely on the precise orchestration of bond migrations in carefully designed precursors.
The Claisen rearrangement, a[2][2]-sigmatropic rearrangement of an allyl vinyl ether, has proven to be a powerful tool for the stereoselective synthesis of functionalized spiro[4.5]decanes.[2][3] This approach has been instrumental in the total synthesis of several acorane sesquiterpenoids, including (-)-gleenol.[3]
Mechanism Rationale: The thermal rearrangement proceeds through a concerted, chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. The formation of a strong carbon-oxygen double bond in the product provides the thermodynamic driving force for the reaction. The choice of a high-boiling, non-polar solvent like toluene is typical to achieve the necessary reaction temperatures.
Experimental Protocol: Claisen Rearrangement for Spiro[4.5]decane Core Synthesis [2]
-
A solution of the bicyclic 2-(alkenyl)dihydropyran precursor in anhydrous toluene is prepared in a sealed tube.
-
The solution is degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
The sealed tube is heated in an oil bath to a temperature between 180-220 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure spiro[4.5]decane product.
Data Presentation: Comparison of Rearrangement-Based Strategies
| Method | Key Transformation | Typical Reagents & Conditions | Yield (%) | Diastereoselectivity (d.r.) | Key Advantages |
| Claisen Rearrangement | [2][2]-Sigmatropic rearrangement | High temperature (180-220 °C) | 80-95 | Often >95:5 | High stereoselectivity |
Tandem/Domino/Cascade Reactions: The Elegance of Efficiency
Tandem, domino, and cascade reactions represent the pinnacle of synthetic efficiency, allowing for the construction of complex molecular architectures in a single pot through a sequence of bond-forming events.
Gold catalysis has emerged as a powerful tool in modern organic synthesis, and its application to the cyclization of enynes provides a versatile entry to the spiro[4.5]decane core.[4][5] These reactions often proceed through a cascade mechanism, rapidly building molecular complexity under mild conditions.
Mechanism Rationale: The gold(I) catalyst activates the alkyne towards nucleophilic attack by the tethered alkene. This initial cyclization generates a carbocationic intermediate, which can then be trapped by a variety of nucleophiles or undergo further rearrangements to furnish the final spirocyclic product. The choice of ligand on the gold catalyst can significantly influence the reaction pathway and stereoselectivity.
Experimental Protocol: Gold(I)-Catalyzed Spirocyclization of a 1,6-Enyne [5]
-
To a solution of the 1,6-enyne substrate in a suitable solvent (e.g., dichloromethane) is added the gold(I) catalyst (e.g., JohnPhosAuCl) and a silver salt cocatalyst (e.g., AgSbF6).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the spiro[4.5]decane.
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can initiate a variety of radical cyclization reactions.[6] The SmI₂-promoted tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene provides a highly stereoselective route to functionalized spiro[4.5]decanes.[6]
Mechanism Rationale: SmI₂ reduces the carbonyl group to a ketyl radical, which then undergoes an intramolecular cyclization onto the tethered alkyne. The resulting vinyl radical can then be trapped by an activated alkene in a second cyclization step to form the spiro[4.5]decane framework. The stereochemical outcome is often controlled by the chelation of samarium to various functional groups in the transition state.
Data Presentation: Comparison of Tandem/Domino/Cascade Strategies
| Method | Key Transformation | Typical Reagents & Conditions | Yield (%) | Diastereoselectivity (d.r.) | Key Advantages |
| Gold-Catalyzed Enyne Cyclization | Intramolecular cyclization of enynes | Au(I) catalyst, Ag salt | 60-90 | Often high | Mild conditions, functional group tolerance |
| SmI₂-Promoted Tandem Cyclization | Ketyl radical cyclization cascade | SmI₂, THF, additive (e.g., HMPA) | 50-80 | High | High stereoselectivity |
Visualization of Key Methodologies
To further elucidate the underlying principles of these synthetic strategies, the following diagrams illustrate the mechanistic pathways and experimental workflows.
Cycloaddition and Rearrangement Pathways
Caption: Key Cycloaddition and Rearrangement Strategies.
Gold-Catalyzed Enyne Cyclization Mechanism
Caption: Mechanistic Pathway of Gold-Catalyzed Enyne Cyclization.
SmI₂-Promoted Tandem Cyclization Workflow
Caption: Workflow for SmI₂-Promoted Tandem Cyclization.
Conclusion and Future Outlook
The synthesis of functionalized spiro[4.5]decanes continues to be an active area of research, driven by the importance of this scaffold in drug discovery and natural product synthesis. While classical methods like the Robinson annulation and photochemical cycloadditions remain valuable tools, modern strategies employing transition metal catalysis and radical-mediated cascade reactions offer unparalleled efficiency and stereocontrol.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical control, and the available resources. For rapid access to simple spiro[4.5]decane cores, traditional methods may suffice. However, for the synthesis of complex, highly functionalized, and stereochemically defined targets, the adoption of more contemporary strategies is often essential. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthetic chemist's toolbox for constructing these valuable spirocyclic frameworks will undoubtedly continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Conformational Analysis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate: A Comparative Methodological Approach
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, directly influences its physical, chemical, and biological properties. This guide provides an in-depth, experience-driven framework for the conformational analysis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, a molecule featuring a unique combination of a spirocyclic ketal and an exocyclic α,β-unsaturated ester.
While specific experimental data for this exact compound is limited in publicly available literature, this guide will establish a robust, self-validating methodology. We will compare and contrast the expected conformational behaviors of its constituent fragments—the spiro[4.5]decane system and the ethylidene acetate moiety—with known principles and provide a detailed workflow for its complete characterization.
The Structural Landscape: Deconstructing the Target Molecule
This compound presents a fascinating conformational puzzle. Its rigidity, conferred by the spirocyclic core, is juxtaposed with the rotational freedom of the ethyl ester and the planar constraints of the exocyclic double bond. The core structure is a spiro[4.5]decane, specifically a 1,4-dioxaspiro variant, where a cyclohexane ring is fused to a 1,3-dioxolane ring via a common spiro carbon atom.[1][2]
The key to a thorough analysis lies in understanding the interplay between the conformational preferences of the cyclohexane ring, the puckering of the dioxolane ring, and the orientation of the planar ethylidene acetate group.
Comparative Conformational Predispositions
The Spiro[4.5]decane Core
The spiro[4.5]decane framework is a well-established structural motif in medicinal chemistry, valued for the conformational rigidity it imparts.[1] The six-membered cyclohexane ring is not planar and primarily adopts a low-energy chair conformation to minimize angle and torsional strain. However, it can also exist in higher-energy boat and twist-boat conformations.[3] The spiro fusion to the five-membered dioxolane ring introduces significant steric constraints that can influence the equilibrium between these forms.[3]
The five-membered 1,3-dioxolane ring also adopts non-planar conformations, typically an "envelope" or "twist" form, to alleviate torsional strain.[3] The interplay between the chair conformation of the cyclohexane and the puckering of the dioxolane ring will define the overall shape of the spirocyclic core.
The Exocyclic α,β-Unsaturated Ester Moiety
The ethyl 2-(ylidene)acetate group is an α,β-unsaturated carbonyl compound.[4] This conjugated system prefers planarity to maximize p-orbital overlap. The key conformational question for this fragment revolves around the rotation about the single bond connecting the double bond to the carbonyl group, leading to s-cis and s-trans conformers. For many α,β-unsaturated ketones and esters, the s-trans conformation is generally more stable due to reduced steric hindrance.[5][6]
A Validated Workflow for Comprehensive Conformational Analysis
To fully elucidate the conformational landscape of this compound, a synergistic approach combining computational modeling and experimental verification is essential. This dual methodology provides a self-validating system where theoretical predictions are anchored by empirical data.
Caption: A validated workflow combining computational and experimental methods.
Step-by-Step Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift of the vinylic proton and the coupling constants between protons on the cyclohexane ring. These parameters are highly sensitive to dihedral angles and thus, conformation.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
2D NMR: COSY & HSQC: Run Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. This aids in unambiguous signal assignment.
-
2D NMR: NOESY/ROESY: This is the critical experiment for conformational analysis. Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the molecule's 3D structure in solution.
Step-by-Step Computational Protocol: DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), offers a way to visualize low-energy conformers and rationalize experimental findings.[7]
-
Initial Structure Building: Build the 3D structure of this compound using a molecular editor.
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a pool of low-energy conformers. This is crucial to explore the potential energy surface thoroughly.
-
DFT Optimization: Take the lowest energy conformers from the search and perform full geometry optimization using a DFT method, such as B3LYP with a 6-31G* basis set. This will yield more accurate structures and relative energies.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (Gibbs free energy) to determine the relative populations of conformers at a given temperature.
-
NMR Prediction: Using the optimized geometries, predict NMR chemical shifts and coupling constants. Comparing these predicted values with the experimental data is the ultimate validation of the computational model.
Comparative Analysis of Methodologies
Both experimental and computational approaches have distinct advantages and limitations. Their combination provides a more complete picture than either could alone.
| Methodology | Strengths | Limitations | Key Output |
| NMR Spectroscopy | Provides data on the molecule's conformation in solution.[8] | Data reflects a population-weighted average of all conformers in equilibrium. | Chemical shifts, coupling constants, NOE-based distance restraints. |
| X-ray Crystallography | Provides a precise, unambiguous 3D structure. | Structure is of the solid state, which may not be the same as in solution. Requires a suitable single crystal. | Atomic coordinates, bond lengths, bond angles, dihedral angles. |
| DFT Calculations | Allows for the visualization and energy ranking of all possible conformers.[7][9] Can predict spectroscopic data. | Accuracy is dependent on the chosen level of theory. Represents an isolated molecule in the gas phase (solvation models can be applied). | Optimized geometries, relative Gibbs free energies, predicted NMR data. |
Predicted Conformational Features and Alternatives
Based on the principles outlined, the lowest energy conformer of this compound is predicted to exhibit:
-
A chair conformation for the cyclohexane ring.
-
An s-trans orientation of the exocyclic ethylidene acetate group to minimize steric clash with the cyclohexane ring.
An alternative, higher-energy conformer might involve a twist-boat cyclohexane ring. The energy barrier for interconversion between these conformers could be investigated computationally through transition state searches.
For comparative purposes, one might consider the conformational analysis of a related compound without the spirocyclic system, such as Ethyl 2-(cyclohexylidene)acetate. In this alternative, the cyclohexane ring would have greater conformational freedom (ring inversion) without the constraints imposed by the dioxolane ring, leading to a different dynamic equilibrium.
Caption: Key relationships influencing the molecule's final conformation.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical validation of NMR spectroscopy. While the spiro[4.5]decane core provides significant rigidity, the molecule is not static. Understanding the dynamic equilibrium between its low-energy conformers is critical for predicting its reactivity and interaction with biological targets. The robust, self-validating workflow detailed in this guide provides a clear and reliable path to achieving this comprehensive structural understanding, serving as a template for the analysis of other complex spirocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 5. About the conformations of alpha,beta-diunsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Essential Safety and Handling Guide for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
This document provides critical, in-depth guidance on the safe handling of this compound (CAS No. 51656-91-8). As a key intermediate in complex organic synthesis, its proper management in the laboratory is paramount to ensuring both personnel safety and experimental integrity. This guide moves beyond mere procedural lists to explain the rationale behind each safety recommendation, empowering you, the researcher, to work with confidence and precision.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs, such as Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS No. 62141-26-8), provide a reliable basis for hazard assessment.[1] The primary risks associated with this class of compounds are categorized as follows:
-
Skin Irritation (H315): Causes skin irritation.[1][2] Contact may lead to inflammation, itching, redness, or blistering.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2] Direct contact with the eyes can result in redness, pain, and potentially severe damage.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2] Inhalation of dust, mists, or vapors can irritate the lungs and respiratory system.[1]
These hazards dictate a stringent, multi-layered approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and fine particulates, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[3][4] A face shield , worn over goggles, is essential when handling larger quantities or during procedures with a heightened risk of splashing.[4][5] This dual protection is mandated by the H319 "serious eye irritation" hazard.[1][2] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer robust protection against esters and a wide range of organic chemicals.[4][5][6] Double-gloving is strongly recommended as it provides an additional barrier against contamination in case of a tear or failure in the outer glove.[5] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned laboratory coat protects skin and personal clothing from incidental contact and minor spills.[3][5] For tasks involving significant volumes or a higher splash potential, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Not typically required with proper engineering controls | All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3] This directly addresses the H335 "respiratory irritation" hazard by containing the substance at the source.[1][2] A respirator may only be necessary if a risk assessment indicates the potential for exposure outside of a fume hood. |
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the compound's specific hazards.
Operational & Disposal Plan: A Step-by-Step Protocol
Adherence to a systematic workflow is crucial for ensuring safety and achieving reproducible results. The following protocol integrates safety measures at every stage of handling.
Step 1: Preparation and Pre-Handling
-
Designate Work Area: All work must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[3]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, and place them inside the fume hood.
-
Don PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, safety goggles, face shield, and finally, inner and outer pairs of nitrile gloves.
Step 2: Chemical Handling
-
Container Handling: Open the container slowly and carefully to prevent any aerosolization of fine particulates.[1][2]
-
Weighing and Transfer: Handle the solid compound gently to minimize dust generation.[1] Use spark-proof tools and equipment if the compound is handled near flammable solvents.[7][8]
-
Post-Handling: After use, securely close the container.[1][2] Wipe down any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating agent.
Step 3: Emergency Procedures
In the event of accidental exposure, immediate and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5]
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step 4: Decontamination and Disposal
-
Solid Waste: Dispose of any unused chemical and contaminated consumables (e.g., pipette tips, weigh boats, gloves) in a clearly labeled, sealed container for solid chemical waste.[5]
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound into a designated, labeled container for liquid chemical waste.[5]
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
-
Doffing PPE: Remove PPE in the reverse order it was put on, ensuring the outer, contaminated layer does not touch your skin. Dispose of single-use items in the designated chemical waste stream. Wash hands thoroughly with soap and water after all work is complete.[1]
Comprehensive Handling Workflow
The diagram below outlines the complete, self-validating workflow for safely handling this compound.
By integrating this expert-driven guidance into your laboratory practices, you build a foundation of safety and trust, ensuring that your valuable research can proceed without compromise.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
